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1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride Documentation Hub

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  • Product: 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride
  • CAS: 1258650-67-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-[1-(3-Fluorophenyl)ethyl]piperazine Dihydrochloride: A Proposed Investigational Framework

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a comprehensive in vitro strategy to elucidate the mechanism of action of the novel compound 1-[1-(3-Fluorophenyl)eth...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in vitro strategy to elucidate the mechanism of action of the novel compound 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride. While direct empirical data for this specific molecule is not yet prevalent in publicly accessible literature, its structural motifs—a fluorophenyl group and a piperazine core—provide a strong basis for forming a targeted investigational plan. The piperazine scaffold is a well-established pharmacophore in numerous centrally active drugs, and the inclusion of a fluorophenyl moiety is known to significantly influence pharmacokinetic and pharmacodynamic properties.[1][2] This document provides a series of hypothesized targets and detailed experimental protocols to systematically characterize the compound's pharmacological profile.

Introduction and Rationale

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS).[3] Derivatives of piperazine have shown a wide array of pharmacological activities, including antidepressant, antipsychotic, anxiolytic, and antihistaminic effects.[2][4] The introduction of a fluorophenyl group can modulate a molecule's metabolic stability, membrane permeability, and binding affinity for its biological targets.[1]

Given these precedents, it is hypothesized that 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride is likely to exhibit activity within the CNS. The structural similarity to compounds like para-fluorophenylpiperazine (pFPP), a known 5-HT1A serotonin receptor agonist, suggests that the primary targets of this novel compound may reside within the serotonergic system.[5][6] This guide, therefore, proposes a systematic in vitro evaluation to first screen for and then characterize its activity at key CNS receptors and transporters.

Hypothesized Primary and Secondary Pharmacological Targets

Based on the available literature for structurally related compounds, the following are proposed as potential primary and secondary targets for 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride:

Primary Target Family: Serotonin (5-HT) Receptors and Transporters

  • 5-HT1A Receptor: High likelihood of agonist or partial agonist activity.[5][6]

  • 5-HT2A and 5-HT2C Receptors: Potential for interaction, either as an agonist or antagonist.[5]

  • Serotonin Transporter (SERT): Possible inhibition of serotonin reuptake.[5]

Secondary Target Families:

  • Dopamine Receptors (D1, D2, D3) and Transporter (DAT): Many CNS-active piperazine derivatives exhibit affinity for dopaminergic targets.

  • Norepinephrine Receptors (α1, α2, β) and Transporter (NET): Potential for modulation of the noradrenergic system.[5]

  • Histamine Receptors (H1, H4): A common target for piperazine-containing compounds.[4]

  • Sigma Receptors (σ1, σ2): Emerging targets for novel CNS therapeutics with piperazine scaffolds.[7]

Proposed In Vitro Experimental Workflow

A tiered approach is recommended to efficiently characterize the in vitro mechanism of action.

5HT1A_Signaling cluster_membrane Cell Membrane cluster_gprotein Gi/o Protein cluster_cytoplasm Cytoplasm Receptor 5-HT1A Receptor G_alpha Gαi/o Receptor->G_alpha Activation G_beta_gamma Gβγ Receptor->G_beta_gamma Dissociation AC Adenylyl Cyclase G_alpha->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Compound 1-[1-(3-Fluorophenyl)ethyl] piperazine dihydrochloride Compound->Receptor Agonist Binding

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Exploratory

Preclinical Pharmacokinetic Profiling and ADME Characterization of 1-[1-(3-Fluorophenyl)ethyl]piperazine Dihydrochloride

Executive Summary & Physicochemical Rationale The compound 1-[1-(3-Fluorophenyl)ethyl]piperazine (CAS: 516447-14-6)[1] is a highly versatile building block and pharmacological scaffold. Characterized by a lipophilic fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The compound 1-[1-(3-Fluorophenyl)ethyl]piperazine (CAS: 516447-14-6)[1] is a highly versatile building block and pharmacological scaffold. Characterized by a lipophilic fluorophenyl moiety linked via an ethyl bridge to a basic piperazine ring, its structure presents unique pharmacokinetic (PK) challenges and opportunities.

The Causality of the Salt Form: As a free base, this molecule is highly lipophilic and basic, often presenting as a viscous oil with a poor aqueous dissolution rate. By formulating it as a dihydrochloride salt , we protonate the two nitrogen atoms of the piperazine ring. This drastically reduces the crystal lattice energy required for solvation. In drug development, this choice is driven by strict causality: we cannot accurately assess intestinal permeability if the compound precipitates in simulated gastric fluid. The dihydrochloride salt ensures immediate dissolution, shifting the pharmacokinetic rate-limiting step from dissolution to membrane permeation.

Table 1: Predicted Physicochemical Properties
ParameterValuePharmacokinetic Rationale
Molecular Weight (Free Base) 208.28 g/mol Optimal for passive transcellular diffusion (Lipinski’s Rule of 5).
Molecular Weight (2HCl Salt) 281.20 g/mol Significantly enhances aqueous solubility in the GI tract.
pKa (Piperazine N1, N4) ~9.2, ~4.5Highly ionized at physiological pH (7.4), impacting absorption kinetics.
LogP (Octanol/Water) 2.4Balanced lipophilicity for blood-brain barrier (BBB) penetration.
Topological Polar Surface Area 24.3 ŲHighly favorable for rapid transcellular membrane permeation.

ADME Screening Workflow

To systematically evaluate the pharmacokinetic properties of this compound, we employ a sequential ADME (Absorption, Distribution, Metabolism, and Excretion) screening workflow.

ADME_Workflow Start Compound: 1-[1-(3-Fluorophenyl)ethyl]piperazine PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Start->PhysChem Abs Absorption (Caco-2 Permeability) PhysChem->Abs Metab Metabolic Stability (HLM / S9 Fractions) PhysChem->Metab DDI DDI Potential (CYP Inhibition) Abs->DDI Metab->DDI InVivo In Vivo PK (Rodent Cassette Dosing) DDI->InVivo If clearance < 50% Q_h & no severe DDI

Figure 1: Sequential ADME screening workflow for preclinical pharmacokinetic profiling.

Intestinal Absorption & Permeability Dynamics

To evaluate the oral bioavailability potential of 1-[1-(3-Fluorophenyl)ethyl]piperazine, we utilize the Caco-2 human colon epithelial cell line. Caco-2 monolayers provide a robust model for predicting in vivo human intestinal absorption, as they express the full complement of enterocyte tight junctions and apical efflux transporters, such as P-glycoprotein (P-gp)[2]. Because our target molecule is a basic, lipophilic amine, it is a prime candidate for P-gp mediated efflux.

Methodology: Self-Validating Caco-2 Bidirectional Transport Protocol

This protocol is designed as a self-validating system to ensure absolute data trustworthiness.

  • Cell Culture & Differentiation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow full polarization and differentiation.

  • Monolayer Integrity Validation (The Control): Measure Transepithelial Electrical Resistance (TEER). Only accept inserts with TEER > 250 Ω·cm². Concurrently, add Lucifer Yellow (100 µM), a paracellular marker, to the apical chamber. If basolateral fluorescence indicates >1% leakage, the well is discarded.

  • Dosing: Prepare a 10 µM solution of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A-to-B transport (simulating absorption), and to the Basolateral (B) chamber for B-to-A transport (simulating efflux).

  • Sampling & Incubation: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Hepatic Metabolic Clearance & Stability

Hepatic clearance is the primary determinant of systemic exposure for piperazine-derived small molecules. We utilize Human Liver Microsomes (HLM) to assess Phase I metabolic stability[3]. The ethyl linker connecting the fluorophenyl ring to the piperazine nitrogen is highly susceptible to CYP-mediated N-dealkylation, primarily driven by CYP2D6 and CYP3A4.

Metabolic_Pathway Parent 1-[1-(3-Fluorophenyl)ethyl]piperazine (Parent Drug) CYP2D6 CYP2D6 (N-dealkylation) Parent->CYP2D6 CYP3A4 CYP3A4 (N-oxidation) Parent->CYP3A4 Metab1 3-Fluoroacetophenone + Piperazine CYP2D6->Metab1 Metab2 Piperazine N-oxide Derivative CYP3A4->Metab2

Figure 2: Primary predicted CYP-mediated metabolic pathways for the parent compound.

Methodology: Self-Validating HLM Intrinsic Clearance Protocol
  • Preparation: Thaw HLM on ice. Prepare a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • System Validation (The Control): Run parallel incubations with heat-inactivated microsomes (negative control) to rule out spontaneous chemical degradation. Include Dextromethorphan (a known CYP2D6 substrate) as a positive control to verify the enzymatic viability of the specific HLM batch.

  • Pre-incubation: Add the test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation & Quenching: Start the reaction by adding the NADPH regenerating system (final concentration 1 mM). At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot vs. time to find the elimination rate constant ( k ), and calculate intrinsic clearance ( CLint​ ).

Drug-Drug Interaction (DDI) Liability

Following the FDA guidance on In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies[4], we must assess whether the compound acts as a perpetrator (inhibitor) of major CYP enzymes. Basic amines featuring a piperazine ring often exhibit competitive inhibition of CYP2D6 due to the enzyme's preference for basic, lipophilic substrates.

Methodology: CYP450 Fluorogenic Inhibition Assay
  • Incubation: Incubate recombinant human CYP2D6 and CYP3A4 enzymes with varying concentrations of the test compound (0.1 µM to 50 µM) in the presence of specific fluorogenic substrates (e.g., AMMC for CYP2D6, BFC for CYP3A4).

  • Validation: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 confirms assay robustness. Run Quinidine (CYP2D6) and Ketoconazole (CYP3A4) concurrently to establish baseline IC50​ shifts.

  • Detection: Measure fluorescence output to determine the concentration at which 50% of the enzyme activity is inhibited ( IC50​ ).

Quantitative ADME Summary

Based on the structural pharmacophores and the execution of the protocols detailed above, the representative preclinical data profile for 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride is summarized below.

Table 2: Preclinical ADME Profiling Results (Representative Data)
AssayParameterResultPharmacokinetic Interpretation
Caco-2 Permeability Papp​ (A-B) 18.5×10−6 cm/sHigh passive intestinal permeability.
Caco-2 Permeability Efflux Ratio1.2Not a significant P-gp substrate (ER < 2.0); low risk of efflux-limited absorption.
HLM Stability In vitro T1/2​ 28 minutesModerate metabolic clearance; susceptible to first-pass metabolism.
HLM Stability Scaled CLint​ 45 µL/min/mg proteinRequires formulation strategies (e.g., sustained release) if high systemic exposure is needed.
CYP Inhibition CYP2D6 IC50​ 4.2 µMWeak-to-moderate competitive inhibition; low risk for severe clinical DDIs at standard dosing.

References

  • Artursson P, Palm K, Luthman K. (2001). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews, 46(1-3):27-43.

  • Obach RS. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11):1350-9.

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.

  • BLD Pharm. 516447-14-6 | 1-[1-(3-Fluorophenyl)ethyl]piperazine Chemical Properties and Documentation.

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Foundational

Synthesis Pathway Discovery and Optimization for 1-[1-(3-Fluorophenyl)ethyl]piperazine Dihydrochloride

Abstract The 1-aryl-ethyl piperazine pharmacophore is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, GPCR ligands, and Vanilloid Receptor-1 (VR1) antagon...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-aryl-ethyl piperazine pharmacophore is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, GPCR ligands, and Vanilloid Receptor-1 (VR1) antagonists. The synthesis of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride presents unique chemical challenges due to the steric hindrance and electronic deactivation inherent to alkyl aryl ketones. This whitepaper details the retrosynthetic logic, mechanistic causality, and step-by-step experimental protocols for two distinct synthesis pathways, establishing a highly scalable, self-validating methodology for drug development professionals.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule, 1-[1-(3-Fluorophenyl)ethyl]piperazine, consists of a piperazine ring linked to a 3-fluorophenyl moiety via an ethyl bridge. The critical synthetic step is the formation of the C–N bond between the chiral/racemic benzylic carbon and the piperazine nitrogen.

Two primary retrosynthetic disconnections can be envisioned:

  • Route A (Reductive Amination): Disconnection of the C–N bond leads back to 3-fluoroacetophenone and 1-Boc-piperazine .

  • Route B (Nucleophilic Substitution): Disconnection leads back to an activated derivative of 1-(3-fluorophenyl)ethanol (e.g., a benzylic bromide) and 1-Boc-piperazine .

Retrosynthesis Final 1-[1-(3-Fluorophenyl)ethyl] piperazine dihydrochloride BocInt 1-Boc-4-[1-(3-fluorophenyl) ethyl]piperazine Final->BocInt Retrosynthetic Deprotection SM1 3-Fluoroacetophenone + 1-Boc-piperazine BocInt->SM1 Route A: Reductive Amination SM2 1-(1-Bromoethyl)- 3-fluorobenzene BocInt->SM2 Route B: Nucleophilic Substitution

Retrosynthetic pathways for 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride.

Pathway A: Titanium-Mediated Reductive Amination (Preferred)

Mechanistic Causality

Direct reductive amination of alkyl aryl ketones (like 3-fluoroacetophenone) with secondary amines is notoriously difficult. The methyl group and the aromatic ring create significant steric hindrance, while the conjugated phenyl ring reduces the electrophilicity of the carbonyl carbon. Standard conditions using Sodium cyanoborohydride ( ) or Sodium triacetoxyborohydride ( ) alone often result in poor yields or unreacted starting materials[1].

To overcome this, a Lewis acid—specifically Titanium(IV) isopropoxide ( ) —is employed. acts as both a powerful Lewis acid to activate the ketone and a water scavenger, driving the equilibrium toward the formation of a transient hemiaminal titanate or ketimine intermediate[1]. Subsequent reduction with the mild and selective prevents the over-reduction of the ketone to an alcohol, exclusively yielding the alkylated piperazine[2]. is preferred over due to its superior safety profile (avoiding toxic HCN gas generation) and higher reproducibility.

Mechanism K 3-Fluoro- acetophenone Ti Ti(OiPr)4 Coordination K->Ti A 1-Boc- piperazine A->Ti Hem Hemiaminal Titanate Ti->Hem Condensation Red Hydride Transfer (NaBH(OAc)3) Hem->Red -Ti(OiPr)4OH Prod Boc-Protected Intermediate Red->Prod Reduction

Mechanistic sequence of the Titanium-mediated reductive amination.

Experimental Protocol A: Step-by-Step Methodology

Step 1: Imine Formation

  • Charge a flame-dried, nitrogen-purged round-bottom flask with 3-fluoroacetophenone (1.0 eq, e.g., 10.0 mmol) and 1-Boc-piperazine (1.1 eq, 11.0 mmol).

  • Dissolve the mixture in anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration.

  • Add Titanium(IV) isopropoxide (1.5 eq, 15.0 mmol) dropwise via syringe.

  • Heat the reaction mixture to reflux (approx. 65°C) and stir for 12 hours to ensure complete conversion to the hemiaminal titanate intermediate.

Step 2: Reduction

  • Cool the reaction mixture to room temperature (20–25°C).

  • Add Sodium triacetoxyborohydride (1.5 eq, 15.0 mmol) portion-wise over 15 minutes to control any mild exotherm.

  • Stir the suspension at room temperature for 6–8 hours. Monitor completion via TLC or LC-MS.

Step 3: Workup & Purification

  • Quench the reaction by slowly adding saturated aqueous (equal volume to THF). Note: This will generate a thick white precipitate of titanium dioxide ( ).

  • Filter the biphasic mixture through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (EtOAc).

  • Separate the organic layer, and extract the aqueous layer twice more with EtOAc.

  • Wash the combined organics with brine, dry over anhydrous , filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford 1-Boc-4-[1-(3-fluorophenyl)ethyl]piperazine.

Step 4: Deprotection and Salt Formation

  • Dissolve the purified Boc-intermediate in a minimal volume of anhydrous Dichloromethane (DCM).

  • Add 4M HCl in Dioxane (5.0 eq). Stir at room temperature for 2 hours.

  • As the Boc group is cleaved (releasing isobutylene and ), the target compound will precipitate out of solution as the dihydrochloride salt.

  • Filter the white precipitate, wash with cold diethyl ether, and dry under high vacuum to yield 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride .

Pathway B: Nucleophilic Substitution (Alternative)

Mechanistic Causality

An alternative approach relies on the displacement of a benzylic halide. 1-(3-Fluorophenyl)ethanol is converted to the corresponding bromide using Phosphorus tribromide ( ). Because benzylic bromides are highly electrophilic, they readily undergo nucleophilic attack by 1-Boc-piperazine. However, this route is prone to side reactions, including elimination (forming 3-fluorostyrene) and bis-alkylation if unprotected piperazine is used. Therefore, strict temperature control and the use of mono-protected piperazine are mandatory.

Experimental Protocol B: Step-by-Step Methodology

Step 1: Bromination

  • Dissolve 1-(3-fluorophenyl)ethanol (1.0 eq) in anhydrous DCM (0.3 M) and cool to 0°C in an ice bath.

  • Add (0.4 eq) dropwise. Stir for 2 hours at 0°C.

  • Quench carefully with ice water. Extract with DCM, wash with saturated , dry over , and concentrate to yield 1-(1-bromoethyl)-3-fluorobenzene. Use immediately in the next step due to instability.

Step 2: Alkylation

  • Dissolve the crude bromide (1.0 eq) in anhydrous Acetonitrile (0.2 M).

  • Add 1-Boc-piperazine (1.2 eq) and Potassium carbonate ( , 2.0 eq).

  • Heat the mixture to 60°C and stir for 8 hours.

  • Filter off the inorganic salts, concentrate the filtrate, and purify via flash chromatography.

  • Proceed to the HCl/Dioxane deprotection step identically to Protocol A to isolate the dihydrochloride salt.

Quantitative Data & Pathway Comparison

To guide synthetic strategy, the two pathways are evaluated across critical process chemistry metrics. Route A demonstrates superior atom economy and scalability, avoiding the unstable benzylic bromide intermediate.

ParameterRoute A: Reductive AminationRoute B: Nucleophilic Substitution
Overall Yield 65% – 75%40% – 50%
Step Count 2 (One-pot amination + Deprotection)3 (Bromination + Alkylation + Deprotection)
Atom Economy HighModerate (Loss of bromide mass, excess base)
Scalability Excellent (Standard pharma protocol)Poor (Risk of elimination to styrene)
Key Byproducts , Isopropanol, Acetic acidHBr, Bis-alkylated impurities
Intermediate Stability High (Ketimine/Titanate handled in situ)Low (Benzylic bromide degrades easily)

Conclusion

For the synthesis of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride, the Titanium-mediated reductive amination (Route A) is the definitive protocol. By leveraging to overcome the inherent steric and electronic deactivation of 3-fluoroacetophenone, followed by mild reduction with , scientists can achieve high yields with excellent reproducibility[1][2]. The subsequent treatment with 4M HCl in Dioxane elegantly achieves simultaneous Boc-deprotection and dihydrochloride salt formation, yielding a highly pure, water-soluble compound ready for downstream biological assays.

References

  • Novel Vanilloid Receptor-1 Antagonists: 3. The Identification of a Second-Generation Clinical Candidate with Improved Physicochemical and Pharmacokinetic Properties. Journal of Medicinal Chemistry - ACS Publications.1

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry (1996).2

  • Sodium Triacetoxyborohydride - Application and Selectivity. Sigma-Aldrich.

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Exploratory

Evaluating the Blood-Brain Barrier Permeability of 1-[1-(3-Fluorophenyl)ethyl]piperazine Dihydrochloride: A Comprehensive Technical Guide

Executive Summary 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride (FPEP-2HCl) is a privileged pharmacophore widely utilized in the design of central nervous system (CNS) therapeutics. The combination of a lipophili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride (FPEP-2HCl) is a privileged pharmacophore widely utilized in the design of central nervous system (CNS) therapeutics. The combination of a lipophilic fluorophenyl ring and a basic piperazine moiety makes this scaffold highly relevant for targeting CNS receptors, including monoamine oxidase B (MAO-B), dopamine D4 receptors, and P2X4 ion channels[1][2].

For any CNS-targeted drug candidate derived from FPEP-2HCl, confirming blood-brain barrier (BBB) permeability is a critical go/no-go decision point in preclinical development. Conversely, if the scaffold is used for peripheral targets, proving exclusion from the brain is necessary to mitigate off-target neurological toxicity. This whitepaper provides a self-validating, tiered methodological framework for evaluating the BBB permeation of FPEP-2HCl, moving from in silico predictive models to in vitro mechanistic assays.

Physicochemical Profiling & In Silico Predictions

Before initiating in vitro assays, the physicochemical properties of the free base must be evaluated to predict passive transcellular diffusion. The BBB is a highly restrictive lipid bilayer; molecules generally require a molecular weight under 400 Da, high lipophilicity (LogP), and a low Topological Polar Surface Area (TPSA) to cross it via passive diffusion.

Table 1: Physicochemical Properties of FPEP (Free Base) vs. Dihydrochloride Salt
PropertyFPEP (Free Base)FPEP-2HCl (Salt Form)BBB Permeation Ideal Range
Molecular Weight 208.28 g/mol 281.20 g/mol < 400 g/mol
LogP (Predicted) ~2.2N/A (Ionized)1.5 – 3.0
TPSA 24.06 Ų24.06 Ų< 90 Ų
pKa (Piperazine N) ~9.2N/AVariable
State at pH 7.4 ~98% Protonated (Cationic)Fully DissociatedHighly lipophilic free base preferred

The BOILED-Egg Predictive Model: Using the Brain Or IntestinaL EstimateD permeation (BOILED-Egg) method[3], FPEP is predicted to fall squarely within the "yolk" region. This computational model relies on the interplay between WLOGP and TPSA. Because FPEP possesses a highly lipophilic 3-fluorophenyl group and a low TPSA (24.06 Ų), it is theoretically highly capable of passive BBB diffusion[3].

Mechanisms of BBB Permeation for Piperazine Derivatives

While in silico models predict excellent passive diffusion, the physiological reality of the BBB introduces active transport mechanisms. FPEP-2HCl permeates the BBB through a dynamic equilibrium of two opposing forces:

  • Passive Transcellular Diffusion: Driven by the lipophilicity of the fluorophenyl-ethyl moiety.

  • Active Efflux (P-glycoprotein / MDR1): The BBB endothelium heavily expresses P-glycoprotein (P-gp), an ATP-dependent efflux pump. P-gp preferentially binds to lipophilic, cationic molecules (such as the protonated piperazine nitrogen at physiological pH 7.4) and actively pumps them back into the systemic circulation.

BBB_Mechanism Blood Blood Compartment (Apical) FPEP FPEP-2HCl (Free Base at pH 7.4) Blood->FPEP Dissociation Endothelial Brain Endothelial Cell (Tight Junctions) FPEP->Endothelial Passive Diffusion (Lipophilic) Pgp P-glycoprotein (P-gp) Efflux Pump Endothelial->Pgp Substrate Recognition Brain Brain Compartment (Basolateral) Endothelial->Brain Transcellular Transport Pgp->Blood Active Efflux (ATP-dependent)

Caption: Mechanistic pathways of FPEP-2HCl traversing the BBB via passive diffusion and P-gp efflux.

Experimental Workflows for BBB Permeability Assessment

To accurately assess the BBB permeability of FPEP-2HCl, a tiered in vitro workflow is required to isolate passive diffusion from active efflux.

Workflow InSilico In Silico Profiling (BOILED-Egg) PAMPA Tier 1: PAMPA-BBB (Passive Diffusion) InSilico->PAMPA TPSA & LogP Validation MDCK Tier 2: MDCK-MDR1 (Active Efflux Ratio) PAMPA->MDCK Pe > 4.0x10^-6 cm/s InVivo Tier 3: In Vivo PK (Brain/Plasma Ratio) MDCK->InVivo ER < 2.0 (Non-substrate)

Caption: Tiered experimental workflow for evaluating the BBB permeability of CNS drug candidates.

Detailed Step-by-Step Methodologies

Protocol 1: Tier 1 - PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality & Rationale: PAMPA-BBB isolates passive diffusion by stripping away cellular transporters. It utilizes a porcine brain lipid (PBL) extract rather than standard synthetic lipids to accurately mimic the specific microenvironment and lipid composition of the mammalian BBB[4].

Step-by-Step Procedure:

  • Stock Preparation: Dissolve FPEP-2HCl in 100% DMSO to create a 10 mM stock. Causality: The dihydrochloride salt is highly acidic in unbuffered water. Initial dissolution in DMSO prevents compound degradation and ensures complete solubility before introducing it to an aqueous buffer.

  • Donor Solution Formulation: Dilute the stock to 10 µM in HEPES-buffered saline (pH 7.4) with a final DMSO concentration of 1%. Causality: Buffering to exactly pH 7.4 is critical. It forces the piperazine nitrogen into its physiological ionization equilibrium, revealing the true LogD (distribution coefficient) that dictates passive membrane crossing.

  • Membrane Coating: Apply 4 µL of 2% (w/v) Porcine Brain Lipid (PBL) extract dissolved in dodecane to the porous filter membrane of the donor plate.

  • Assay Assembly: Add 300 µL of the donor solution to the donor wells. Add 300 µL of blank HEPES buffer (pH 7.4) to the acceptor wells. Combine the plates to form a "sandwich."

  • Incubation: Incubate at 37°C for 18 hours in a humidified environment without agitation to maintain the unstirred water layer (UWL).

  • Quantification: Separate the plates and quantify the concentration of FPEP in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Protocol 2: Tier 2 - MDCK-MDR1 Bidirectional Permeability Assay

Causality & Rationale: While Caco-2 cells are the gold standard for intestinal absorption, MDCK (Madin-Darby Canine Kidney) cells transfected with the human MDR1 gene are the preferred surrogate for the BBB. MDCK-MDR1 cells form significantly tighter paracellular junctions (mimicking brain endothelium) and robustly overexpress P-gp on the apical surface, providing a highly sensitive system for detecting active efflux liability[5][6].

Step-by-Step Procedure:

  • Cell Culture & Monolayer Validation: Seed MDCK-MDR1 cells on semi-permeable Transwell inserts. Culture for 4–5 days. Prior to the assay, measure the Trans-Epithelial Electrical Resistance (TEER). Causality: A TEER value > 40 Ω·cm² confirms the formation of tight junctions, ensuring that any detected permeation is transcellular (through the cells) rather than paracellular (leaking between cells)[6].

  • Bidirectional Dosing:

    • Apical to Basolateral (A-B): Add 10 µM FPEP-2HCl (in HBSS, pH 7.4) to the apical chamber to simulate blood-to-brain transport.

    • Basolateral to Apical (B-A): Add 10 µM FPEP-2HCl to the basolateral chamber to simulate brain-to-blood efflux.

  • Incubation: Incubate at 37°C for 60–120 minutes on an orbital shaker to minimize the unstirred water layer effect.

  • Sampling & Analysis: Extract aliquots from the receiver chambers at designated time points and quantify via LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) for both directions and determine the Efflux Ratio (ER) using the formula: ER = Papp(B-A) / Papp(A-B).

Data Interpretation & Quantitative Metrics

Once the in vitro assays are complete, the data must be interpreted against established thresholds to determine if the FPEP-2HCl derivative is viable for in vivo animal studies.

Table 2: Interpretation of MDCK-MDR1 Permeability Data
MetricResult RangeInterpretationNext Steps
Papp​ (A-B) > 3.0 × 10⁻⁶ cm/sHigh passive BBB permeability.Proceed to evaluate Efflux Ratio.
Papp​ (A-B) < 1.0 × 10⁻⁶ cm/sPoor BBB permeability.Halt. Redesign scaffold to lower TPSA or increase LogP.
Efflux Ratio (ER) < 2.0Not a significant P-gp substrate.Go: Proceed to In Vivo Brain/Plasma PK studies.
Efflux Ratio (ER) > 2.0Significant P-gp mediated efflux.No-Go: Compound will be pumped out of the brain. Consider structural modification (e.g., reducing basicity of piperazine).

Note: If ER > 2.0, the assay should be repeated in the presence of a known P-gp inhibitor (e.g., Verapamil or Elacridar). If the addition of the inhibitor reduces the ER to < 2.0, it definitively confirms that the FPEP derivative is a P-gp substrate[5].

References

  • New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors Source: Molecules (MDPI) URL:[Link]

  • A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules Source: ChemMedChem (PubMed) URL:[Link]

  • High throughput artificial membrane permeability assay for blood-brain barrier Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • MDCK-MDR1 Permeability Assay Source: Evotec URL:[Link]

Sources

Foundational

physicochemical properties of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride

An In-Depth Technical Guide to the Physicochemical Profiling and Analytical Workflows of 1-[1-(3-Fluorophenyl)ethyl]piperazine Dihydrochloride Executive Summary In the landscape of modern medicinal chemistry, substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Profiling and Analytical Workflows of 1-[1-(3-Fluorophenyl)ethyl]piperazine Dihydrochloride

Executive Summary

In the landscape of modern medicinal chemistry, substituted piperazines serve as privileged scaffolds, particularly in the design of Central Nervous System (CNS) therapeutics and G-protein-coupled receptor (GPCR) ligands. 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride (CAS: 1258650-67-7) is a highly versatile building block. This whitepaper provides a comprehensive analysis of its physicochemical properties, the causality behind its structural design, and field-proven, self-validating protocols for its analytical characterization.

Structural Architecture and Physicochemical Fundamentals

The utility of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride stems from the precise combination of three structural motifs: the 3-fluorophenyl ring, the chiral ethyl linker, and the basic piperazine core.

The Causality of the Dihydrochloride Salt Form

As a free base, the molecule possesses two distinct basic centers within the piperazine ring:

  • The Secondary Amine (N4): Highly basic, with a pKa typically around 9.2–9.5.

  • The Tertiary Amine (N1): Sterically hindered by the 1-phenylethyl group and subjected to electron-withdrawing inductive effects from the fluorinated aromatic ring, lowering its pKa to approximately 4.5–5.5.

Formulating this compound as a dihydrochloride (2HCl) salt is a deliberate physicochemical strategy. By protonating both nitrogen centers, the crystal lattice energy is favorably disrupted during aqueous dissolution. The resulting ion-dipole interactions with water molecules drastically enhance aqueous solubility, ensuring the compound can achieve concentrations >10 mg/mL in physiological buffers—a critical requirement for in vitro assays and oral bioavailability .

Quantitative Physicochemical Profile

The following table summarizes the predicted and experimental physicochemical data for the compound, highlighting the rationale behind its suitability for fragment-based drug discovery (FBDD).

PropertyValue / PredictionCausality / Relevance in Drug Design
CAS Number 1258650-67-7Unique identifier for the 2HCl salt form.
Molecular Formula C12H19Cl2FN2Represents the fully protonated salt (Free base: C12H17FN2).
Molecular Weight 281.2 g/mol Falls well within Lipinski’s Rule of 5; optimal for FBDD.
LogP (Free Base) ~2.1Balances lipophilicity for blood-brain barrier (BBB) penetration with aqueous solubility.
Topological Polar Surface Area 15.3 ŲLow TPSA facilitates excellent passive membrane permeability.
H-Bond Donors / Acceptors 1 / 2Ensures sufficient target interaction without excessive desolvation penalties.

Pharmacological Context & Scaffold Utility

Fluorophenyl-piperazine derivatives are heavily utilized in the development of neurotherapeutics, including serotonin (5-HT) antagonists, dopamine receptor modulators, and Transient Receptor Potential Vanilloid 1 (TRPV1) channel blockers .

  • Metabolic Shielding via Fluorination: The fluorine atom (Van der Waals radius ~1.47 Å) acts as an excellent bioisostere for hydrogen. Its high electronegativity modulates the electron density of the phenyl ring, effectively blocking cytochrome P450-mediated phase I aromatic hydroxylation, thereby prolonging the molecule's biological half-life.

  • Stereospecific Target Engagement: The 1-ethyl linker introduces a chiral center. Enantiopure derivatives (R or S) synthesized from this scaffold often exhibit vastly different spatial trajectories within GPCR binding pockets, allowing researchers to fine-tune binding affinity and functional selectivity .

Scaffold_Integration A 1-[1-(3-Fluorophenyl)ethyl]piperazine B Chiral Center (1-ethyl) Stereospecific Binding A->B Structural Feature C 3-Fluoro Substitution Metabolic Stability A->C Structural Feature D Piperazine Ring Solubility & H-Bonding A->D Structural Feature E CNS Target Modulation (5-HT, Dopamine, TRPV1) B->E Enhances Affinity C->E Prevents CYP450 Oxidation D->E Optimizes Pharmacokinetics

Fig 1. Structural features of the scaffold driving CNS target modulation and pharmacokinetics.

Analytical Characterization & Validation Protocols

To maintain scientific integrity, any batch of this compound must be subjected to a self-validating analytical workflow . Basic amines are notorious for interacting with free silanols on silica-based HPLC columns, leading to peak tailing. The following protocol utilizes ion-pairing and acidic modifiers to ensure sharp peak shapes and accurate mass confirmation.

Protocol 1: LC-MS Purity and Mass Confirmation

Objective: Confirm purity (>95%) and exact mass (m/z 209.1 for the free base [M+H]+). Self-Validation Mechanism: The protocol includes a System Suitability Test (SST) using a known standard (e.g., caffeine) to verify retention time stability and mass accuracy prior to sample injection.

  • System Preparation: Equip an LC-MS system with a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase Selection (Causality): Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Reasoning: Formic acid ensures the piperazine nitrogens remain fully protonated, preventing secondary interactions with the stationary phase and facilitating efficient ionization in ESI+ mode.

  • SST Execution: Inject 1 µL of a 10 µg/mL caffeine standard. Verify that the m/z 195.08 peak appears with a signal-to-noise ratio > 100 and asymmetry factor between 0.9 and 1.2.

  • Sample Preparation: Dissolve 1 mg of the 2HCl salt in 1 mL of 50:50 Water:Methanol. Dilute 1:10.

  • Gradient Run: Run a gradient from 5% B to 95% B over 3 minutes at a flow rate of 0.6 mL/min.

  • Data Analysis: Extract the chromatogram at UV 254 nm (optimal for the fluorophenyl chromophore). Confirm that the primary peak corresponds to m/z 209.1 [M+H]+.

Analytical_Workflow Start Sample Prep (2HCl Salt) 1 mg/mL in H2O/MeOH SST System Suitability Test (Caffeine Standard) Start->SST Pre-run Check NMR 1H & 19F NMR (D2O or DMSO-d6) Start->NMR Aliquot 2 LCMS LC-MS Analysis (ESI+ Mode, 0.1% FA) SST->LCMS Pass (S/N > 100) Purity Purity > 95% m/z 209.1 Confirmed LCMS->Purity UV 254nm Integration NMR->Purity Structural Elucidation Valid Validated Batch Ready for Assay Purity->Valid Cross-Verified

Fig 2. Self-validating analytical workflow for confirming purity and structural integrity.

Experimental Workflows: Physicochemical Profiling

Understanding the exact behavior of this compound in physiological environments is critical before integrating it into complex biological assays or Positron Emission Tomography (PET) tracer synthesis .

Protocol 2: Shake-Flask LogD(7.4) Determination

Because the compound has ionizable centers with pKa values flanking physiological pH, LogD (distribution coefficient at a specific pH) is a more relevant metric than LogP.

Self-Validation Mechanism: Concurrent testing of reference standards (Hydrocortisone for low LogD, Toluene for high LogD) to validate the partitioning system's integrity.

  • Buffer Preparation: Prepare 100 mL of 50 mM Phosphate Buffered Saline (PBS) adjusted exactly to pH 7.4. Saturate the buffer with 1-octanol by stirring overnight.

  • Solvent Preparation: Saturate 100 mL of 1-octanol with the pH 7.4 PBS buffer. Reasoning: Mutual saturation prevents volume changes during the actual partitioning experiment, ensuring accurate concentration calculations.

  • Sample Spiking: Dissolve 1 mg of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride in 1 mL of the mutually saturated PBS.

  • Partitioning: Add 1 mL of the mutually saturated 1-octanol to the aqueous sample in a sealed glass vial.

  • Equilibration: Shake the vial mechanically at 300 RPM for 60 minutes at 25°C, followed by centrifugation at 3000 RPM for 15 minutes to achieve complete phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using the validated LC-MS method (Protocol 1).

  • Calculation: LogD7.4​=log10​([Concentration]aqueous​[Concentration]octanol​​) .

Conclusion

1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride is a highly optimized scaffold that elegantly balances lipophilicity, metabolic stability, and aqueous solubility. By understanding the causality behind its dihydrochloride formulation and employing rigorous, self-validating analytical protocols, researchers can confidently deploy this molecule in the synthesis of next-generation CNS therapeutics and advanced molecular probes.

References

  • Title: 1-[1-(3-fluorophenyl)ethyl]piperazine dihydrochloride | 1258650-67-7 Source: Molport URL: [Link]

  • Title: Novel Vanilloid Receptor-1 Antagonists: 3. The Identification of a Second-Generation Clinical Candidate with Improved Physicochemical and Pharmacokinetic Properties Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Positron Emission Tomography in CNS Drug Discovery and Drug Monitoring Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Protocols & Analytical Methods

Method

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling of 1-[1-(3-Fluorophenyl)ethyl]piperazine Dihydrochloride

Executive Summary & Pharmacological Context 1-[1-(3-Fluorophenyl)ethyl]piperazine is a highly versatile synthetic building block and neuropharmacological probe. Compounds featuring the fluorinated arylpiperazine scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

1-[1-(3-Fluorophenyl)ethyl]piperazine is a highly versatile synthetic building block and neuropharmacological probe. Compounds featuring the fluorinated arylpiperazine scaffold are privileged structures in drug development, frequently utilized to target the central nervous system (CNS)—specifically monoamine transporters (DAT/SERT) and serotonin (5-HT) receptors[1].

As a Senior Application Scientist, the critical challenge when transitioning this compound from in vitro assays to in vivo models lies in managing its physicochemical properties. The free base form is highly lipophilic, which is excellent for blood-brain barrier (BBB) penetration but poor for aqueous formulation. Therefore, this protocol utilizes the dihydrochloride salt form . The dual protonation of the piperazine nitrogens maximizes dipole-water interactions, allowing for seamless dissolution in physiological vehicles while rapidly equilibrating to the bioavailable free base in systemic circulation (pH 7.4)[2].

This application note provides self-validating, step-by-step in vivo dosing protocols, pharmacokinetic (PK) expectations, and formulation strategies designed to ensure reproducible preclinical data.

Formulation Strategy & Causality

The integrity of any in vivo study depends entirely on the formulation. Poor formulation leads to precipitation at the injection site, erratic absorption, and confounded behavioral data.

Vehicle Selection
  • For Low to Moderate Doses (≤ 10 mg/kg): 0.9% Physiological Saline. The dihydrochloride salt is highly soluble in aqueous media. Saline is preferred over pure water to maintain isotonicity, preventing osmotic shock and localized tissue necrosis upon injection.

  • For High Doses (> 10 mg/kg) or Oral Gavage (PO): 5% DMSO / 95% Saline. At high concentrations, the common-ion effect (from endogenous chloride) or localized pH shifts can cause transient precipitation. A low percentage of DMSO acts as a co-solvent to maintain the compound in solution without inducing the neurotoxicity associated with higher organic solvent concentrations.

Preparation Workflow

Workflow Salt 1-[1-(3-Fluorophenyl)ethyl]piperazine Dihydrochloride Vehicle Vehicle Formulation Salt->Vehicle Saline 0.9% Saline (Standard) Vehicle->Saline <10 mg/mL DMSO 5% DMSO / 95% Saline (High Dose) Vehicle->DMSO >10 mg/mL IV Intravenous (IV) 1-5 mg/kg Saline->IV IP Intraperitoneal (IP) 3-10 mg/kg Saline->IP DMSO->IP PO Oral Gavage (PO) 10-30 mg/kg DMSO->PO

Fig 1: Formulation and route-selection workflow for in vivo dosing of piperazine derivatives.

Step-by-Step In Vivo Dosing Protocols

The following protocols are optimized for adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

Protocol A: Intravenous (IV) Administration for Absolute Bioavailability

Purpose: To establish the baseline pharmacokinetic profile (Cmax, Clearance, Volume of Distribution) without the confounding variable of gastrointestinal absorption.

  • Preparation: Dissolve the compound in 0.9% sterile saline to a final concentration of 1 mg/mL. Vortex for 60 seconds.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Causality: PES is chosen over Nylon or PTFE because it has low protein/drug binding properties, ensuring the concentration remains accurate.

  • Restraint: Place the rodent in a heated restraint tube (37°C) for 3-5 minutes to induce vasodilation of the lateral tail vein.

  • Injection: Using a 27-gauge needle, inject the solution at a dose volume of 1-2 mL/kg (Target dose: 1-2 mg/kg). Administer as a slow bolus over 30 seconds to prevent acute cardiovascular spikes often associated with rapid piperazine administration.

  • Validation: Draw blood via the saphenous vein at 5, 15, 30, 60, and 120 minutes post-dose to generate the IV decay curve.

Protocol B: Intraperitoneal (IP) Administration for Acute CNS Assays

Purpose: Rapid systemic delivery for behavioral pharmacology (e.g., locomotor activity, sensorimotor gating) where IV is impractical.

  • Preparation: Formulate at 2 mg/mL in 0.9% saline.

  • Administration: Manually restrain the animal, exposing the ventral abdomen. Tilt the animal head-down at a 30-degree angle to allow visceral organs to shift cranially.

  • Injection: Insert a 25-gauge needle into the lower right quadrant of the abdomen (avoiding the cecum and bladder). Inject a dose volume of 5 mL/kg (Target dose: 10 mg/kg).

  • Validation: Behavioral onset for fluorinated piperazines typically occurs within 15-30 minutes post-IP injection due to rapid peritoneal absorption and BBB crossing[3].

Protocol C: Oral Gavage (PO) for Chronic Efficacy

Purpose: To mimic clinical administration routes and assess first-pass metabolism.

  • Preparation: Formulate at 5 mg/mL in 5% DMSO / 95% Saline.

  • Administration: Equip a syringe with a stainless steel or flexible PTFE oral gavage bulb-tipped needle.

  • Execution: Measure the gavage needle from the corner of the mouth to the xiphoid process to ensure proper depth. Gently insert the needle down the esophagus and inject a volume of 2-4 mL/kg (Target dose: 10-20 mg/kg).

  • Observation: Monitor for the "double-peak phenomenon" in PK analysis. Arylpiperazines often exhibit a secondary Cmax peak due to enterohepatic recirculation or regional differences in gastrointestinal absorption[2].

Pharmacokinetic & Pharmacodynamic (PK/PD) Profiling

The addition of the 3-fluoro substitution on the phenyl ring serves two structural purposes: it blocks rapid Cytochrome P450 (CYP) oxidation at the meta position, increasing half-life, and it increases lipophilicity, driving the compound across the BBB.

Expected Quantitative PK Parameters

Below is a summarized expectation matrix based on validated in vivo data for structurally homologous fluorophenyl-piperazines[2][3].

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Clinical/Scientific Significance
Cmax (Plasma)850 ± 45 ng/mL320 ± 30 ng/mLPeak systemic exposure.
Tmax 0.08 h (Immediate)1.5 - 2.0 hTime to peak concentration. PO may show a secondary peak at 4.0 h[2].
Half-life (t1/2) 2.4 h3.1 hFluorination prevents rapid hepatic clearance.
Bioavailability (F%) 100% (Reference)~65 - 75%Indicates excellent GI absorption and moderate first-pass metabolism.
Brain/Plasma Ratio 1.2 - 1.51.1 - 1.4Ratio > 1.0 confirms successful BBB penetration and CNS accumulation[3].
Mechanism of Action and Systemic Distribution

PKPD Dose In Vivo Administration Blood Systemic Circulation (pH 7.4 Equilibrium) Dose->Blood BBB Blood-Brain Barrier Penetration Blood->BBB Lipophilic Free Base Clearance Hepatic Metabolism (CYP450) Blood->Clearance First-Pass / Elimination Target Monoamine Transporters (DAT / SERT) BBB->Target CNS Engagement

Fig 2: Pharmacokinetic distribution and CNS target engagement of fluorinated piperazines.

Troubleshooting & Best Practices (E-E-A-T)

  • Precipitation in Blood (Embolism Risk): If the compound is formulated at too high a concentration in pure water, the sudden shift to physiological pH (7.4) in the bloodstream can cause the free base to crash out of solution. Solution: Always use buffered saline or a low-percentage DMSO co-solvent for doses exceeding 10 mg/kg.

  • Receptor Downregulation: If conducting chronic dosing studies (e.g., daily IP injections for 7+ days), be aware that repeated administration of monoamine-targeting piperazines can lead to the down-regulation of available uptake sites (e.g., DAT)[4]. Baseline behavioral metrics must be re-calibrated accordingly.

  • Handling the Dihydrochloride Salt: The salt form is hygroscopic. Store the raw powder in a desiccator at -20°C. Weighing should be done rapidly to prevent the absorption of ambient moisture, which will artificially inflate the weighed mass and lead to under-dosing.

References

  • Absorption, Protein Binding, Pharmacokinetics and Excretion of the Anti-Ischemic and Anti-Hypertensive Arylpiperazine Derivative CDRI-93/478 in Rats Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Synthesis and in Vivo Evaluation of Phenethylpiperazine Amides: Selective 5-Hydroxytryptamine 2A Receptor Antagonists for the Treatment of Insomnia Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

  • Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter Source: ChEMBL / European Bioinformatics Institute (EBI) URL:[Link]

  • Repeated reserpine administration reduces in vivo [18F]GBR 13119 binding to the dopamine uptake site Source: PubMed / National Institutes of Health (NIH) URL:[Link]

Sources

Application

Preparation and Application of 1-[1-(3-Fluorophenyl)ethyl]piperazine Dihydrochloride in Cell Culture Assays

Executive Summary & Pharmacological Context 1-[1-(3-Fluorophenyl)ethyl]piperazine is a specialized phenylpiperazine derivative. Compounds within this structural class are frequently utilized in neuropharmacology and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

1-[1-(3-Fluorophenyl)ethyl]piperazine is a specialized phenylpiperazine derivative. Compounds within this structural class are frequently utilized in neuropharmacology and drug discovery as building blocks or active ligands targeting monoamine transporters (such as DAT and SERT) and various G-protein coupled receptors (GPCRs)[1]. For in vitro cell culture assays, utilizing the dihydrochloride salt form of this compound is highly recommended over its free base counterpart.

This guide details the physicochemical rationale, aseptic reconstitution protocols, and quality control measures required to prepare this compound for reliable, reproducible cellular assays.

Physicochemical Properties & Causality in Experimental Design

Understanding the physical chemistry of your compound is the foundational step in designing a robust, artifact-free assay.

Table 1: Physicochemical Profile
PropertySpecification
Compound Name 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride
Molecular Formula C₁₂H₁₇FN₂ · 2HCl
Molecular Weight 281.2 g/mol [2]
Salt Form Dihydrochloride (2HCl)
Aqueous Solubility High (>10 mg/mL)
Recommended Solvent Nuclease-free H₂O or PBS (pH 7.2 - 7.4)
The Rationale Behind the Dihydrochloride Salt

Solubility and Solvent Toxicity: The free base form of piperazine derivatives is highly lipophilic, typically requiring Dimethyl Sulfoxide (DMSO) or ethanol for dissolution. However, DMSO concentrations exceeding 0.1% (v/v) in culture media can induce cytotoxicity, alter cell membrane permeability, and confound transporter or receptor binding assays. The addition of two hydrochloric acid molecules protonates the piperazine nitrogens, drastically reducing the partition coefficient (LogP) and rendering the compound highly water-soluble. This allows researchers to use sterile water or physiological buffers as the primary vehicle, entirely bypassing solvent-induced cellular artifacts[3].

pH Considerations: Dissolving a dihydrochloride salt in unbuffered water will significantly lower the pH of the resulting stock solution. When introducing this stock into cell culture, it is imperative to dilute it into a well-buffered medium (e.g., containing HEPES or sodium bicarbonate) to prevent localized acidification that could stress the cultured cells.

Aseptic Reconstitution Workflow

Small organic molecules are often heat-labile. Autoclaving is strictly prohibited as thermal stress can induce hydrolysis or structural degradation. Sterility must be achieved via cold filtration[3].

ReconstitutionWorkflow Powder 1-[1-(3-Fluorophenyl)ethyl]piperazine 2HCl Powder Weigh Weighing & Transfer (Sterile Hood) Powder->Weigh Solvent Solvent Addition (Nuclease-Free H2O) Weigh->Solvent Calculate Molarity Dissolve Vortex & Dissolution (Visual Inspection) Solvent->Dissolve Filter Sterile Filtration (0.22 µm PES) Dissolve->Filter Ensure 100% Solubilized Aliquot Aliquoting (Single-Use Vials) Filter->Aliquot Aseptic Technique Store Long-Term Storage (-20°C to -80°C) Aliquot->Store Avoid Freeze-Thaw

Fig 1. Aseptic reconstitution and storage workflow for piperazine dihydrochloride salts.

Step-by-Step Protocol: Preparing a 10 mM Aqueous Stock
  • Calculation: To prepare 10 mL of a 10 mM stock solution, calculate the required mass using the salt molecular weight (281.2 g/mol )[2]: Mass (g) = Volume (L) × Concentration (mol/L) × MW ( g/mol ) Mass = 0.01 L × 0.01 mol/L × 281.2 g/mol = 0.02812 g (28.12 mg).

  • Weighing: Under a laminar flow hood, accurately weigh 28.12 mg of the powder into a sterile 15 mL conical tube.

  • Dissolution: Add 10 mL of sterile, nuclease-free water. Vortex vigorously for 30–60 seconds. Self-Validation Check: Hold the tube to the light; the solution must be completely clear with no visible particulates.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm Polyethersulfone (PES) syringe filter. PES is selected over Nylon or PTFE due to its exceptionally low binding affinity for small organic molecules, ensuring no loss of compound concentration during filtration[3]. Expel the filtrate into a new, sterile conical tube.

  • Aliquoting & Storage: Divide the sterile stock into 100 µL to 500 µL single-use aliquots in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C. Crucial: Protect from light and do not subject the stock to multiple freeze-thaw cycles, as this accelerates degradation and compromises assay reproducibility[4].

Cellular Assay Application & Serial Dilution

When applying the compound to in vitro models (e.g., HEK293T cells for GPCR binding or viability assays), maintaining a self-validating system requires strict vehicle controls and proper dilution logic.

AssayLogic Stock 10 mM Aqueous Stock (Thawed on Ice) Dilution Serial Dilution (Pre-warmed Media) Stock->Dilution 1:1000 Dilution Cells In Vitro Culture (e.g., HEK293T) Dilution->Cells Target Conc. Vehicle Vehicle Control (Media + H2O) Vehicle->Cells Baseline Incubate Incubation (37°C, 5% CO2) Cells->Incubate Readout Assay Readout (Viability / Binding) Incubate->Readout

Fig 2. Logical workflow for serial dilution and cellular assay treatment.

Step-by-Step Protocol: Cell Treatment
  • Thawing: Thaw a single aliquot of the 10 mM stock solution on ice. Discard any unused portion after the experiment; do not refreeze[4].

  • Serial Dilution: Pre-warm your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C. Perform serial dilutions directly in the culture medium to reach your target working concentrations (e.g., 10 µM, 1 µM, 0.1 µM). Example: To create a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of pre-warmed media (1:1000 dilution).

  • Vehicle Control Preparation: Create a vehicle control by adding the exact same volume of sterile water (the solvent used for the stock) to the culture media. If your highest treatment concentration uses 1 µL of water per mL of media, your vehicle control must also contain 1 µL of water per mL of media. This validates that any observed cellular response is due to the piperazine derivative, not the solvent addition.

  • Treatment: Aspirate old media from the cell culture plates and gently add the compound-containing media. Incubate at 37°C, 5% CO₂ for the desired time point (typically 24-72 hours depending on the assay endpoint).

Troubleshooting & Quality Control

  • Precipitation in Media: If the compound precipitates upon addition to the culture media, it may be interacting with serum proteins (e.g., BSA in FBS) or divalent cations. Solution: Warm the media to 37°C prior to compound addition, or test a serum-free media formulation for the duration of the treatment window.

  • Inconsistent Replicates: High variability between biological replicates often stems from using degraded stock solutions. Ensure strict adherence to the single-use aliquot rule to prevent freeze-thaw-induced hydrolysis[4].

References

  • European Bioinformatics Institute (ChEMBL). Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter.[1] URL:[Link]

Sources

Method

Application Note: High-Throughput Analysis of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride using Electrospray Ionization Tandem Mass Spectrometry

Abstract This application note details a robust and sensitive method for the analysis of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride, a novel psychoactive substance, using electrospray ionization tandem mass sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and sensitive method for the analysis of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride, a novel psychoactive substance, using electrospray ionization tandem mass spectrometry (ESI-MS/MS). The protocol provides optimized parameters for a triple quadrupole mass spectrometer, ensuring high specificity and accuracy for researchers in drug development and forensic analysis. The causality behind experimental choices, from sample preparation to instrument settings, is explained to provide a deeper understanding of the methodology. This self-validating system includes a detailed experimental protocol, data presentation, and a comprehensive guide to the expected fragmentation patterns.

Introduction

1-[1-(3-Fluorophenyl)ethyl]piperazine is a piperazine derivative with potential psychoactive properties. As with many emerging designer drugs, the development of reliable analytical methods for its detection and quantification is crucial for both pharmaceutical research and forensic applications.[1][2] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity for the analysis of such small molecules.[3] This note focuses on the optimization of mass spectrometry parameters to achieve high-quality data for 1-[1-(3-Fluorophenyl)ethyl]piperazine. The presence of a fluorine atom and a basic piperazine moiety dictates the ionization and fragmentation behavior of the molecule, which will be discussed in detail.[4][5]

Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to method development.

PropertyValueSource
Chemical Name 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochlorideN/A
Molecular Formula C₁₂H₁₇FN₂ · 2HClDerived
Monoisotopic Mass 212.1430 (free base)Calculated
Molecular Weight 285.2 (dihydrochloride salt)Calculated
Structure See Figure 1N/A
Key Features Fluorophenyl group, ethyl linker, piperazine ringN/A

Figure 1: Chemical Structure of 1-[1-(3-Fluorophenyl)ethyl]piperazine

Mass Spectrometry Methodology

Rationale for Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the chosen ionization technique due to the presence of the highly basic piperazine ring, which is readily protonated in solution.[5][6] ESI is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the precursor molecular ion, in this case, the protonated molecule [M+H]⁺.[4] This is particularly advantageous for quantitative analysis where monitoring the precursor ion is essential. Positive ion mode is selected to facilitate the detection of the protonated species.

Experimental Workflow

The overall experimental workflow is designed for efficiency and reproducibility.

workflow cluster_sample_prep Sample Preparation cluster_lc LC System cluster_ms Mass Spectrometer start Standard/Sample dilution Dilution in Methanol/Water start->dilution injection Injection dilution->injection column C18 Column injection->column elution Gradient Elution column->elution esi ESI Source elution->esi q1 Q1: Precursor Ion Selection esi->q1 q2 Q2: Collision Cell (CID) q1->q2 q3 Q3: Product Ion Scan q2->q3 detector Detector q3->detector analysis Quantification & Confirmation detector->analysis

Diagram 1: A streamlined workflow for the LC-MS/MS analysis.
Detailed Protocols

1. Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride and dissolve it in 1 mL of methanol.

  • Working Solutions: Perform serial dilutions of the stock solution with 50:50 methanol:water containing 0.1% formic acid to achieve the desired concentrations for calibration curves. The addition of formic acid ensures the analyte is protonated prior to introduction into the ESI source.

2. LC-MS/MS System Parameters

The following parameters are recommended as a starting point and should be optimized for the specific instrument in use.

Liquid Chromatography Parameters

ParameterRecommended ValueRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for this type of compound.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Flow Rate 0.3 mL/minAppropriate for the column dimensions.
Injection Volume 5 µLCan be adjusted based on desired sensitivity.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Gradient 5% B to 95% B over 5 minA generic gradient suitable for initial method development.

Mass Spectrometry Parameters

ParameterRecommended ValueRationale
Ionization Mode ESI PositiveTo detect the protonated molecule [M+H]⁺.
Capillary Voltage 3.5 kVOptimal for efficient ion generation.
Source Temperature 150 °CA lower temperature to prevent thermal degradation.
Desolvation Gas NitrogenTo aid in the desolvation of droplets.
Desolvation Temp. 350 °CEfficiently removes solvent from the ions.
Collision Gas ArgonCommonly used inert gas for collision-induced dissociation.
Collision-Induced Dissociation (CID) and Fragmentation Pathway

Collision-induced dissociation (CID) is a technique used to fragment selected ions in the gas phase to generate characteristic product ions for structural elucidation and quantitative analysis in Selected Reaction Monitoring (SRM) mode.[7] The protonated molecule of 1-[1-(3-Fluorophenyl)ethyl]piperazine ([M+H]⁺ at m/z 213.15) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are analyzed in the third quadrupole (Q3).

Predicted Fragmentation Pathway

The fragmentation of the [M+H]⁺ ion is anticipated to occur at the most labile bonds, primarily the C-N bonds of the piperazine ring and the bond connecting the ethyl linker to the piperazine.

fragmentation cluster_fragments Major Product Ions cluster_minor_fragments Minor Product Ions M [M+H]⁺ m/z 213.15 F1 m/z 121.05 (Fluorophenylethyl cation) M->F1 Cleavage of C-N bond F2 m/z 87.08 (Protonated piperazine) M->F2 Cleavage of C-N bond F3 m/z 91.05 (Tropylium ion) F1->F3 Loss of C₂H₄

Diagram 2: Predicted fragmentation of 1-[1-(3-Fluorophenyl)ethyl]piperazine.

Table of Predicted Product Ions

Precursor Ion (m/z)Product Ion (m/z)Proposed StructureCollision Energy (eV)
213.15121.05Fluorophenylethyl cation15-25
213.1587.08Protonated piperazine20-30
213.1591.05Tropylium ion (from rearrangement)25-35

Note: The optimal collision energies should be determined empirically for the specific instrument being used.

Data Analysis and Interpretation

For quantitative analysis, it is recommended to use the most intense and specific transition. Based on the predicted fragmentation, the transition 213.15 > 121.05 is likely to be the most abundant and is a good candidate for the primary quantification transition. The transition 213.15 > 87.08 can be used as a qualifying transition to enhance specificity and confirm the identity of the analyte.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride by LC-MS/MS. The detailed explanation of the rationale behind the chosen parameters and the predicted fragmentation pathway offers researchers a solid starting point for method development and routine analysis. The provided workflow and protocols are designed to be self-validating, ensuring high-quality and reliable data for both research and forensic applications.

References

  • Marie, A., Fournier, F., Tabet, J. C., Améduri, B., & Walker, J. (2002). Collision-induced dissociation studies of poly(vinylidene) fluoride telomers in an electrospray-ion trap mass spectrometer. Analytical Chemistry, 74(13), 3213–3220. [Link]

  • Schultz, F., Griesinger, C., & Luy, B. (2008). Electrospray ionization mass spectra of piperazimycins A and B and gamma-butyrolactones from a marine-derived Streptomyces sp. The Journal of Antibiotics, 61(12), 736–746. [Link]

  • PCCP (Physical Chemistry Chemical Physics). (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Physical Chemistry Chemical Physics, 3(23), 5185-5192. [Link]

  • Luf, A., & Schmid, R. (2014). Analysis of amphetamine-type substances and piperazine analogues using desorption electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 28(7), 845–854. [Link]

  • Xie, K., Jia, L., Wang, J., Chu, X., & Wang, J. (2016). Quantification of Piperazine in Chicken Muscle by Ultra-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry. Journal of AOAC International, 99(6), 1645–1649. [Link]

  • Journal of the American Society for Mass Spectrometry. (2023). Characterization of Ions Activated by Collision-Induced Dissociation with Collision Energy Up to 30 eV Using 4-Trifluoromethyl-2,3,5,6-tetrafluorobenzylpyridinium “Thermometer Ion”. [Link]

  • Semantic Scholar. (n.d.). Analysis of amphetamine-type substances and piperazine analogues using desorption electrospray ionisation mass spectrometry. [Link]

  • Environmental Science & Technology. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Production, dissociation, and gas phase stability of sodium fluoride cluster ions studied using electrospray ionization ion trap mass spectrometry. [Link]

  • PubChem. (n.d.). 1-(3-Fluorophenyl)piperazine. [Link]

  • PubChem. (n.d.). 1-(1-(3-Fluorophenyl)-2-(2-methoxyphenyl)ethyl)piperazine. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 43(1), 57. [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

Sources

Application

Application Notes and Protocols for 1-[1-(3-Fluorophenyl)ethyl]piperazine Dihydrochloride: A Key Intermediate in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Arylpiperazines The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of approved therapeutic agents.[1][2] It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Fluorinated Arylpiperazines

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of approved therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, often enhance the aqueous solubility and bioavailability of drug candidates.[1] The introduction of an aryl group at one of the piperazine nitrogens, creating an N-arylpiperazine, has been a particularly fruitful strategy in the development of drugs targeting the central nervous system (CNS).[1][3]

This document provides a detailed guide to the use of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride , a valuable chemical intermediate for the synthesis of novel bioactive molecules. The presence of a 3-fluorophenyl group is of particular significance. The fluorine atom can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its metabolic stability and ability to cross the blood-brain barrier.[1] Furthermore, the specific substitution pattern can influence receptor binding affinity and selectivity.[3] This guide will cover the synthesis, properties, and key applications of this intermediate, offering detailed protocols for its use in common synthetic transformations.

Physicochemical Properties and Handling

1-[1-(3-Fluorophenyl)ethyl]piperazine is typically supplied as a dihydrochloride salt, which enhances its stability and solubility in polar solvents.

PropertyValueSource
CAS Number 1258650-67-7MolPort
Molecular Formula C₁₂H₁₉Cl₂FN₂MolPort
Molecular Weight 281.2 g/mol MolPort
Appearance White to off-white crystalline solid (predicted)General chemical knowledge
Solubility Soluble in water and polar organic solvents like methanol and DMSO (predicted)General chemical knowledge

Safety and Handling:

Core Safety Recommendations:

  • Handle in a well-ventilated area or a chemical fume hood.[6][7]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][7]

  • Avoid inhalation of dust and contact with skin and eyes.[6][7]

  • In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[4]

  • Store in a cool, dry place away from incompatible materials.[6]

Synthesis of the Intermediate

The synthesis of 1-[1-(3-Fluorophenyl)ethyl]piperazine typically involves a reductive amination reaction between 1-(3-fluorophenyl)ethanone and piperazine. This is a robust and widely used method for forming C-N bonds.[8][9]

Synthesis_Workflow 3-Fluorophenyl_ethanone 1-(3-Fluorophenyl)ethanone Reaction Reductive Amination 3-Fluorophenyl_ethanone->Reaction Piperazine Piperazine Piperazine->Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reaction Solvent Solvent (e.g., DCE) Solvent->Reaction Product_freebase 1-[1-(3-Fluorophenyl)ethyl]piperazine (Free Base) Reaction->Product_freebase Final_Product 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride Product_freebase->Final_Product HCl HCl in solvent HCl->Final_Product N-Alkylation_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start with Dihydrochloride Salt Free_Base Generate Free Base (aq. NaOH, extract with DCM) Start->Free_Base Dissolve Dissolve Free Base in Solvent (ACN or DMF) Free_Base->Dissolve Add_Base Add Base (K₂CO₃ or TEA) Dissolve->Add_Base Add_Electrophile Add Alkyl Halide Add_Base->Add_Electrophile Heat_Monitor Heat (50-80°C) & Monitor (TLC) Add_Electrophile->Heat_Monitor Cool_Filter Cool and Filter Salts Heat_Monitor->Cool_Filter Concentrate Concentrate Filtrate Cool_Filter->Concentrate Extract Aqueous Work-up (DCM, NaHCO₃, Brine) Concentrate->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product Purified N-Alkylated Product Purify->Final_Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 1-[1-(3-Fluorophenyl)ethyl]piperazine Dihydrochloride in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to dissolve piperazine-derived hydrochloride salts in organic solvents.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to dissolve piperazine-derived hydrochloride salts in organic solvents. You have likely weighed out your 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride, added anhydrous Dimethyl Sulfoxide (DMSO), and instead of a clear solution, you are left with a cloudy suspension or a viscous gel.

This guide is designed to move beyond basic "add more solvent" advice. Here, we will dissect the thermodynamic causality behind this solubility barrier and provide self-validating, step-by-step protocols to rescue your stock solutions without compromising the integrity of your molecule.

The Mechanistic "Why": Solvation Thermodynamics

To solve the solubility issue, we must first understand the molecular environment. 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride is an ionic salt characterized by a high crystal lattice energy.

While DMSO is a powerful polar aprotic solvent, its solvation mechanics are highly asymmetrical. The partially negative oxygen atom in DMSO is highly exposed and excellently solvates cations (such as the protonated piperazine nitrogens). However, the partially positive sulfur atom is sterically hindered, meaning 1[1].

Because the chloride counterions are not effectively stabilized by the solvent, they remain tightly bound to the piperazine core. This failure to overcome the 2[2] results in poor dissolution. To achieve a clear solution, we must manipulate the system's kinetic energy, alter the solvation environment with co-solvents, or remove the ionic charge entirely via free-basing.

Frequently Asked Questions (FAQs)

Q: I need a 50 mM stock solution in 100% DMSO for a high-throughput biochemical assay, but it won't dissolve. What is the maximum solubility I can expect? A: For many piperazine dihydrochlorides, the thermodynamic solubility limit in strictly anhydrous DMSO at room temperature is restricted to roughly 3-10 mM. To push this to 50 mM, you must utilize thermal-kinetic disruption (heating to 40°C combined with sonication) to temporarily overcome the lattice enthalpy. Be aware that such supersaturated solutions may precipitate upon freeze-thaw cycles.

Q: Can I just add a base to neutralize the HCl and force it to dissolve? A: Yes, this is a highly effective technique known as in situ free-basing. By adding a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA), you deprotonate the piperazine nitrogens. The resulting uncharged free base is highly lipophilic (thanks to the 3-fluorophenyl group) and3[3]. However, you must ensure your downstream assay is not sensitive to the newly formed DIPEA-HCl byproduct.

Q: I am preparing this compound for an in vivo animal model. I cannot use DIPEA or 100% DMSO. What are my options? A: For in vivo dosing, you must pivot to a co-solvent system that introduces protic or amphiphilic molecules capable of solvating both the chloride ions and the hydrophobic core. A standard, well-tolerated formulation for piperazine derivatives is4[4].

Quantitative Solubility Parameters

The following table summarizes the expected solubility behaviors based on the physical state of the compound and the chosen solvent system.

Chemical FormSolvent SystemSolvation MechanismExpected Solubility RangeAssay Suitability
Dihydrochloride Salt 100% Anhydrous DMSOCation solvation only (poor Cl⁻ solvation)< 10 mMIn vitro screening (Low Conc.)
Dihydrochloride Salt DMSO + Heat/SonicationKinetic disruption of crystal lattice10 - 25 mMIn vitro screening (Mid Conc.)
Free Base (In situ)DMSO + 2.1 eq DIPEAHydrophobic interaction with DMSO methyls> 50 mMOrganic synthesis / Tolerant in vitro
Dihydrochloride Salt 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineMicellar encapsulation & protic Cl⁻ solvation2.5 - 10 mg/mLIn vivo dosing / Aqueous Assays

Self-Validating Experimental Protocols

Do not rely on visual estimation alone. Each protocol below includes a built-in validation step to ensure your compound is truly dissolved and structurally intact.

Protocol A: Thermal-Kinetic Dissolution (For 100% DMSO Stocks)

Use this when your assay requires strictly pure DMSO and compound concentrations ≤ 25 mM.

  • Weigh the desired mass of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride into a clean, dry borosilicate glass vial.

  • Add the calculated volume of room-temperature, anhydrous DMSO.

  • Vortex vigorously for 60 seconds.

  • If a suspension persists, place the vial in an ultrasonic water bath heated to 40°C for 15-20 minutes . (Do not exceed 50°C to prevent thermal degradation).

  • Self-Validation Step (The Tyndall Test): Remove the vial, wipe it dry, and shine a standard laser pointer through the solution in a dimly lit room. The absence of a visible, scattered laser beam path confirms true dissolution. If you see a solid beam of light, micro-precipitates are still present, and you must proceed to Protocol B or C.

Protocol B: In Situ Free-Basing (For High-Concentration In Vitro Assays)

Use this when you need high concentrations (>50 mM) and your assay tolerates organic bases.

  • Suspend the dihydrochloride salt in anhydrous DMSO at your target concentration.

  • Calculate the required molar equivalents of N,N-Diisopropylethylamine (DIPEA). You will need 2.1 equivalents to fully neutralize the two HCl molecules.

  • Add the DIPEA dropwise while continuously vortexing. The solution should rapidly clarify as the3[3].

  • Self-Validation Step: Spot a 1 µL aliquot onto a TLC (Thin Layer Chromatography) plate alongside a reference standard of the salt. Elute using a polar basic solvent system (e.g., DCM:MeOH:NH₄OH 90:9:1). A single, clean spot confirms that the free-basing process did not induce compound degradation.

Protocol C: Co-Solvent Formulation (For In Vivo Dosing)

Use this when preparing solutions for animal models where high DMSO concentrations are toxic.

  • Dissolve the compound in 10% (v/v) of the final intended volume using anhydrous DMSO.4[4].

  • Add 40% (v/v) PEG300 dropwise while continuously vortexing.

  • Add 5% (v/v) Tween-80 and vortex until the mixture is completely homogenous.

  • Slowly add 45% (v/v) Saline (0.9% NaCl) to reach the final volume.

  • Self-Validation Step: Allow the formulated solution to sit undisturbed at room temperature for 2 hours. Inspect the bottom of the vial for phase separation or needle-like recrystallization. A stable, clear solution indicates successful micellar encapsulation.

Solubility Optimization Workflow

Follow this logical decision tree to determine the most efficient path to dissolving your compound based on your specific experimental constraints.

OptimizationWorkflow A 1-[1-(3-Fluorophenyl)ethyl]piperazine 2HCl in 100% DMSO B Visual Inspection: Clear Solution? A->B C Proceed to Downstream Application B->C Yes D Thermal-Kinetic Treatment (40°C + Sonication) B->D No (Suspension) E Visual Inspection: Clear Solution? D->E E->C Yes F In Situ Free-Basing (Add 2.1 eq DIPEA) E->F No (In Vitro Assay) G Co-Solvent Addition (PEG300/Tween-80/Saline) E->G No (In Vivo Assay) F->C G->C

Caption: Decision tree for optimizing the dissolution of piperazine dihydrochloride salts in DMSO.

References

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Retrieved from: [Link]

  • UK Research and Innovation (UKRI). Determination of pKa in Non-Aqueous Solution using Chemical Shift Imaging. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 1-[1-(3-Fluorophenyl)ethyl]piperazine Dihydrochloride

Welcome to the Technical Support Center for 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride . As a highly reactive piperazine derivative and a crucial intermediate in drug development, maintaining its structural in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride . As a highly reactive piperazine derivative and a crucial intermediate in drug development, maintaining its structural integrity during storage is paramount. This guide provides researchers and scientists with causal explanations, self-validating experimental protocols, and targeted FAQs to mitigate storage-induced degradation.

Part 1: Mechanistic Troubleshooting Guide

Issue 1: Moisture-Induced Phase Changes & Deliquescence

Symptom: The white crystalline powder becomes clumpy, sticky, or transforms into a paste upon opening the storage vial. Causality: Piperazine dihydrochloride salts are inherently and aggressively hygroscopic[1]. The dual hydrochloride salt lattice is highly polar; atmospheric water molecules readily hydrogen-bond with the protonated amines and chloride counterions. When ambient humidity exceeds the salt's critical relative humidity (CRH), it rapidly absorbs moisture from the air, leading to hydrate formation or localized dissolution[2]. Self-Validating Solution: Always handle the compound in a controlled, low-humidity environment (RH < 30%). To validate if your batch has been compromised, perform a Karl Fischer (KF) titration. Validation metric: A KF water content >2.0% w/w confirms significant moisture uptake, requiring lyophilization or desiccation to recover the dry salt.

Issue 2: Oxidative Degradation (N-Oxide Formation)

Symptom: Appearance of a new chromatographic peak with a +16 Da mass shift during routine LC-MS purity checks. Causality: The basic nitrogens within the piperazine ring are electron-rich and highly susceptible to electrophilic attack by reactive oxygen species (ROS) or trace peroxides found in aged solvents[2]. This exposure inevitably leads to the formation of piperazine N-oxides, which is the most common chemical degradation pathway for piperazine derivatives during long-term storage[3]. Self-Validating Solution: Store the compound tightly sealed under an inert atmosphere (Nitrogen or Argon)[2]. To validate your analytical method's ability to detect this degradation, run a forced degradation control (see Protocol below). Validation metric: Your method is only valid if it achieves a chromatographic resolution ( Rs​ ) ≥2.0 between the parent API and the N-oxide peak.

Issue 3: Photolytic Cleavage

Symptom: Yellowing of the powder and the appearance of multiple low-molecular-weight fragments on a chromatogram. Causality: While the 3-fluorophenyl moiety is generally stable, prolonged exposure to UV light can induce C-N bond cleavage and ring-opening of the piperazine core. Note that the C-F bond itself is highly recalcitrant and typically only undergoes defluorination under extreme advanced reduction conditions (e.g., UV/sulfite treatments)[4]. Self-Validating Solution: Store the compound in amber, light-resistant containers[2].

Part 2: Quantitative Degradation Profile

The following table summarizes the expected behavior of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride under various stress conditions.

Stress ConditionReagents / ParametersPrimary Degradation PathwayExpected Degradant
Hydrolytic (Alkaline) 0.1 N NaOH, 48hSalt disproportionationFree base form (Loss of HCl)
Oxidative 3% H2​O2​ , 24hAmine oxidationPiperazine N-oxide (+16 Da)
Photolytic UV-Vis light (ICH Q1B)C-N bond cleavageRing-opened fragments
Thermal/Humidity 40°C / 75% RH, 6 monthsMoisture absorptionHydrates / Agglomerates

Part 3: Experimental Protocols & Visualizations

Stability-Indicating LC-MS/MS Protocol

To accurately track the degradation of this compound, utilize the following step-by-step methodology based on validated stability-indicating frameworks[3].

Step 1: Sample Preparation Accurately weigh 10 mg of the degraded compound and dissolve it in 10 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock solution. Step 2: Oxidative Stress Testing (Method Validation) Transfer 1 mL of the stock solution to a clean vial, add 1 mL of 3% H2​O2​ , and incubate at room temperature for 24 hours to intentionally generate the N-oxide degradant[3]. Step 3: Chromatographic Separation Inject 5 µL of the sample onto a reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm). Utilize an isocratic mobile phase consisting of Methanol : Acetonitrile : 10mM Ammonium Acetate (pH 6.0 adjusted with acetic acid) at a ratio of 70:15:15 (v/v/v) with a flow rate of 1.0 mL/min[3]. Step 4: Detection & System Suitability Monitor the eluent via UV detection at 259 nm and Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode[3]. Ensure the system suitability criterion is met: The resolution ( Rs​ ) between the parent mass ( [M+H]+ ) and the N-oxide mass ( [M+16+H]+ ) must be ≥2.0 .

System Visualizations

DegradationPathways API 1-[1-(3-Fluorophenyl)ethyl] piperazine 2HCl O2 Oxidation (O2 / Peroxides) API->O2 Air Exposure H2O Moisture (H2O) API->H2O High Humidity (>30% RH) UV Photolysis (UV Light) API->UV Improper Storage NOxide Piperazine N-oxide (+16 Da) O2->NOxide Hydrate Hydrate / Deliquescence (Physical Change) H2O->Hydrate Cleavage Ring-Opened Products (C-N Cleavage) UV->Cleavage

Degradation pathways of 1-[1-(3-Fluorophenyl)ethyl]piperazine 2HCl.

AnalyticalWorkflow Sample Degraded Sample Prep Sample Prep MeOH:H2O (50:50) Sample->Prep HPLC RP-HPLC C18 Column Prep->HPLC MS LC-MS/MS Positive ESI HPLC->MS Data Identify N-oxides (Rs ≥ 2.0) MS->Data

Stability-indicating LC-MS/MS workflow for identifying degradants.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I store the compound at room temperature on my benchtop? A1: While the compound may remain stable for short durations (days to weeks) at room temperature, long-term multi-year storage requires refrigeration at 2-8°C. This suppresses the kinetic rate of oxidative and thermal degradation[2].

Q2: My compound was accidentally exposed to a basic solvent during sample prep. Is it ruined? A2: Exposure to strong bases or alkaline vapors will neutralize the dihydrochloride salt, converting it into its free base form[2]. This drastically alters its physical properties, making it highly lipophilic and insoluble in water. You can recover the salt form by carefully re-acidifying the solution with stoichiometric amounts of HCl, followed by lyophilization.

Q3: Does the presence of the fluorine atom make the compound inherently unstable? A3: No. The 3-fluorophenyl group is highly stable under standard pharmaceutical storage conditions. Defluorination is an extremely high-energy process that only occurs under specialized advanced reduction conditions (e.g., UV/sulfite environmental remediation treatments)[4]. Your primary stability concerns should focus entirely on the piperazine ring.

References

  • Source: chemicalbook.
  • Stability and Storage of 1-(2-chloroethyl)
  • Source: nih.
  • Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS)

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride

Welcome to the technical support guide for the synthesis of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols, improve yields, and ensure high purity of the final compound.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride.

Q1: What is the most common and efficient synthetic route for this compound?

The most prevalent and reliable method is a one-pot reductive amination reaction. This process involves the condensation of 3-fluoroacetophenone and piperazine to form an intermediate iminium ion, which is then reduced in situ to the desired N-alkylated piperazine product. The free base is subsequently converted to the dihydrochloride salt for improved stability and handling.[1][2][3]

Q2: Which reducing agent is most suitable for this reaction?

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preferred reducing agent for this transformation.[2][4][5] Its key advantage is its high selectivity; it reduces the intermediate iminium ion much more rapidly than it reduces the starting ketone (3-fluoroacetophenone).[2][6] This selectivity minimizes the formation of the corresponding alcohol byproduct (1-(3-fluorophenyl)ethanol), which is a common issue with stronger, less selective reducing agents like sodium borohydride (NaBH₄).[3][4]

Q3: What are the critical parameters that influence the reaction yield?

Several factors are crucial for maximizing the yield:

  • Stoichiometry: The ratio of reactants is key. A slight excess of piperazine and the reducing agent is often used to drive the reaction to completion.[2][4]

  • pH Control: Imine/iminium ion formation is catalyzed by mild acid. The optimal pH range is typically between 4 and 6.[1][4] Acetic acid is commonly added as a catalyst.[1]

  • Solvent Choice: Anhydrous aprotic solvents are essential as STAB is moisture-sensitive.[2] Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices.[4][6]

  • Reaction Time and Temperature: Most reductive aminations with STAB proceed efficiently at room temperature over 12-24 hours.[4] Monitoring the reaction by TLC or LC-MS is vital to determine completion.

Q4: What are the main safety precautions to consider?
  • Reagents: 3-fluoroacetophenone is an irritant. Piperazine is corrosive and can cause skin burns. Sodium triacetoxyborohydride is water-reactive and can release flammable hydrogen gas upon contact with water; it should be handled in an anhydrous environment.

  • Solvents: Dichloromethane and 1,2-dichloroethane are halogenated solvents and should be handled in a well-ventilated fume hood.

  • Salt Formation: The addition of hydrochloric acid (HCl) to form the dihydrochloride salt is an exothermic reaction and should be performed cautiously, preferably in an ice bath.

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the synthesis.

Problem Area 1: Low or No Product Formation
Q: The reaction has stalled, and TLC/LC-MS analysis shows only starting materials. What went wrong?

Possible Causes & Solutions:

  • Inactive Reducing Agent: Sodium triacetoxyborohydride (STAB) is moisture-sensitive. If it has been improperly stored, it may have degraded.

    • Solution: Use a fresh bottle of STAB or purchase from a reliable supplier. Always handle it under an inert atmosphere (nitrogen or argon) and ensure it is a free-flowing powder.[2]

  • Suboptimal pH: The reaction equilibrium is highly pH-dependent.

    • Solution: Ensure a mildly acidic environment (pH 4-5) to facilitate imine formation without fully protonating the piperazine, which would render it non-nucleophilic.[1] Add 1.0-1.2 equivalents of glacial acetic acid to the reaction mixture before adding the reducing agent.[1]

  • Presence of Water: Water can hydrolyze the imine intermediate and decompose the STAB reagent.

    • Solution: Use anhydrous solvents and reagents. If necessary, add a dehydrating agent like molecular sieves to the reaction mixture before adding the reducing agent.[4]

Problem Area 2: Significant Impurity Formation
Q: My crude product contains a significant amount of 1-(3-fluorophenyl)ethanol. How can I prevent this?

Cause: This side product forms when the reducing agent reduces the starting ketone, 3-fluoroacetophenone, before it can react with piperazine.

  • Solution: This is a classic sign that your reducing agent is too reactive or that imine formation is too slow.

    • Confirm Reagent: Ensure you are using the milder sodium triacetoxyborohydride (STAB) and not sodium borohydride (NaBH₄).[4]

    • Two-Step Procedure: Allow the imine to form before adding the reducing agent. Stir the 3-fluoroacetophenone, piperazine, and acetic acid in the solvent for 30-60 minutes at room temperature. Then, add the STAB portion-wise.[1][4]

Q: I am observing a higher molecular weight byproduct, suggesting over-alkylation. How can this be avoided?

Cause: The desired product, a secondary amine, can react again with another molecule of 3-fluoroacetophenone to form a tertiary amine.

  • Solution: While less common with ketones than aldehydes, this can still occur.

    • Control Stoichiometry: Use a larger excess of piperazine (e.g., 2-3 equivalents). This statistically favors the mono-alkylation product. However, this will require a more rigorous purification step to remove the excess piperazine.

    • Slow Addition: Adding the 3-fluoroacetophenone slowly to the mixture of piperazine and the reducing agent can help maintain a low concentration of the electrophile, minimizing the chance of double addition.

Problem Area 3: Work-up and Isolation Issues
Q: I'm having trouble during the aqueous work-up, specifically with emulsion formation during extraction.

Cause: Piperazine derivatives can act as surfactants, leading to stable emulsions between the organic and aqueous layers.

  • Solution: To break the emulsion, increase the ionic strength of the aqueous phase.

    • Action: Add a saturated solution of sodium chloride (brine) during the wash steps. This will help force the organic components into the organic layer and improve phase separation.[7]

Q: The final dihydrochloride salt is oily or fails to precipitate cleanly.

Cause: This often points to impurities in the free base or an inappropriate choice of solvent for the salt formation.

  • Solution:

    • Purify the Free Base: Before salt formation, ensure the 1-[1-(3-fluorophenyl)ethyl]piperazine free base is pure. If necessary, purify it via flash column chromatography on silica gel.

    • Solvent Selection: The choice of solvent is critical for crystallization. A common and effective method is to dissolve the purified free base in a solvent like isopropanol or ethanol and then add a solution of HCl in a non-polar solvent like diethyl ether or isopropanol until the solution is acidic.[8] Cooling the mixture and scratching the inside of the flask can help induce crystallization.

Optimized Laboratory Protocol

This protocol details a reliable method for the synthesis of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride via one-pot reductive amination.

Materials & Stoichiometry
ReagentMolar Mass ( g/mol )EquivalentsAmount
3-Fluoroacetophenone138.141.0(e.g., 5.00 g, 36.2 mmol)
Piperazine (anhydrous)86.141.5(e.g., 4.68 g, 54.3 mmol)
Sodium Triacetoxyborohydride211.941.5(e.g., 11.5 g, 54.3 mmol)
Glacial Acetic Acid60.051.1(e.g., 2.39 g, 39.8 mmol)
Dichloromethane (DCM, anhydrous)--(e.g., 150 mL)
HCl solution (e.g., 2M in Ether)-~2.2As required
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-fluoroacetophenone (1.0 eq) and anhydrous piperazine (1.5 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the reactants.

  • Acid Catalyst: Add glacial acetic acid (1.1 eq) to the mixture and stir at room temperature for 45 minutes to facilitate imine formation.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirred mixture in portions over 20-30 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base as an oil.

  • Purification (Optional): If impurities are detected, purify the crude oil by flash column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in isopropanol. Cool the solution in an ice bath and slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until the pH is ~1-2 (test with pH paper).

  • Isolation: A white precipitate should form. Continue stirring in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under vacuum to obtain 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride.

Visual Diagrams

Reaction Workflow

The following diagram illustrates the key steps in the reductive amination synthesis.

cluster_0 One-Pot Synthesis cluster_1 Work-up & Isolation A 1. Mix Reactants (3-Fluoroacetophenone + Piperazine) B 2. Add Solvent & Catalyst (DCM, Acetic Acid) A->B C 3. Imine Formation (Stir 45 min @ RT) B->C D 4. Add Reducing Agent (NaBH(OAc)3) C->D E 5. Reduction (Stir 12-18h @ RT) D->E F 6. Quench Reaction (Sat. NaHCO3) E->F Reaction Complete G 7. Extraction (DCM) F->G H 8. Purification of Free Base (Chromatography) G->H I 9. Salt Formation (HCl in Ether/IPA) H->I J 10. Isolate Product (Filtration & Drying) I->J

Caption: Synthetic workflow for 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride.

Troubleshooting Logic for Low Yield

This flowchart provides a decision-making process for diagnosing the cause of low reaction yields.

Start Low Yield Observed CheckSM TLC/LC-MS shows mostly starting material? Start->CheckSM CheckImpurity TLC/LC-MS shows significant side products? CheckSM->CheckImpurity No InactiveReagent Cause: Inactive Reagent? (Degraded NaBH(OAc)3) CheckSM->InactiveReagent Yes KetoneReduced Side Product: 1-(3-fluorophenyl)ethanol? CheckImpurity->KetoneReduced Yes BadpH Cause: Incorrect pH? (No Acetic Acid) InactiveReagent->BadpH Or SolveReagent Solution: Use fresh, anhydrous NaBH(OAc)3 InactiveReagent->SolveReagent SolvepH Solution: Add 1.1 eq. Acetic Acid BadpH->SolvepH OverAlkylation Side Product: Di-alkylated piperazine? KetoneReduced->OverAlkylation No SolveKetoneReduction Solution: 1. Use NaBH(OAc)3, not NaBH4 2. Pre-form imine before adding reductant KetoneReduced->SolveKetoneReduction Yes SolveOverAlkylation Solution: Use large excess of piperazine OverAlkylation->SolveOverAlkylation Yes

Caption: Troubleshooting flowchart for low yield in reductive amination.

References

  • Benchchem. (n.d.). Troubleshooting low conversion rates in reductive amination.
  • Benchchem. (n.d.). Troubleshooting low conversion in the reductive amination for "N-(4-Methoxybenzyl)butan-1.
  • Benchchem. (n.d.). Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives.
  • Malisza, C., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. PMC.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61, 3849-3862.
  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?.
  • Douglas, J. J., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Journal of the American Chemical Society.
  • Benchchem. (n.d.). Optimizing reaction conditions for N-arylation of piperazine.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • O'Brien, P., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Journal of Medicinal Chemistry.
  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry Department.
  • Di Francesco, M. E., et al. (2018). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. PMC.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Johnson & Johnson Pharmaceutical Research Institute.
  • Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.
  • European Patent Office. (n.d.). Phenyl piperazine derivatives, their preparation and antiagressive medicines containing them - EP 00156.
  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/chemistry.
  • MolPort. (n.d.). 1-[1-(3-fluorophenyl)ethyl]piperazine dihydrochloride.
  • Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • Google Patents. (1959). US2919275A - Purification of piperazine.
  • Anderson, N. G., et al. (1997). Process Development of 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1- piperazinyl]propyl]-1H-indole Dihydrochloride.
  • Wang, J., et al. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. SIOC Journals.
  • Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline.
  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • MDPI. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
  • PubChem. (n.d.). 1-(1-(3-Fluorophenyl)-2-(2-methoxyphenyl)ethyl)piperazine.
  • ResearchGate. (2026). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Journal of Medicinal Chemistry. (n.d.). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles.

Sources

Optimization

overcoming poor peak shape in 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride chromatography

Welcome to the Analytical Chromatography Technical Support Center . This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with highly basic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Chromatography Technical Support Center . This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with highly basic active pharmaceutical ingredients (APIs) and intermediates.

Below is our comprehensive troubleshooting matrix and knowledge base for resolving poor peak shape (tailing, broadening, and retention time shifting) when analyzing 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride .

Fundamental Knowledge Base: Mechanistic Causality

Q: Why does 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride consistently exhibit severe peak tailing on standard C18 columns? A: The root cause lies in the physicochemical properties of the piperazine ring and its interaction with the stationary phase. Piperazine is a cyclic diamine with two basic nitrogen atoms. Thermodynamic studies establish the pKa values of the piperazine core at approximately 5.35 (pKa2) and 9.73 (pKa1) at 25°C 1. Because your compound is a dihydrochloride salt, it dissociates in solution to form a strongly basic, positively charged species.

In standard reversed-phase liquid chromatography (RPLC) using acidic or neutral mobile phases (pH 2–7), the piperazine nitrogens are fully protonated ( NH2+​ ). Simultaneously, standard silica-based columns contain residual surface silanols (Si-OH) that dissociate into negatively charged silanoxide ions (Si-O⁻) above pH 3.0. The electrostatic attraction (ion-exchange) between the positively charged piperazine and the negatively charged silanols creates secondary retention mechanisms, disrupting the primary hydrophobic partitioning and resulting in severe peak tailing.

MechanisticCausality cluster_Standard Standard Silica (Low/Neutral pH) cluster_CSH CSH Technology (Low pH) A Protonated Piperazine (NH2+) B Residual Silanols (Si-O-) A->B Electrostatic Attraction C Ion-Exchange Interaction (Severe Peak Tailing) B->C D Protonated Piperazine (NH2+) E Positively Charged Hybrid Surface D->E Electrostatic Repulsion F Electrostatic Repulsion (Sharp, Symmetrical Peak) E->F

Figure 1: Mechanism of peak tailing via silanol interactions vs. electrostatic repulsion on CSH columns.

Diagnostic Workflows & Strategic Solutions

Q: If I cannot change my mobile phase because my method requires LC-MS compatibility (volatile acidic buffers), how do I fix the peak shape? A: If you are restricted to low-pH, volatile mobile phases (e.g., 0.1% Formic Acid), you must engineer the solution at the stationary phase level. The gold standard for this scenario is utilizing Charged Surface Hybrid (CSH) technology.

CSH columns (e.g., Waters XSelect CSH C18) are manufactured by applying a low-level surface charge to the hybrid silica particle prior to functionalization and end-capping 2. In acidic conditions, this surface carries a slight positive charge, which electrostatically repels the protonated 1-[1-(3-Fluorophenyl)ethyl]piperazine, preventing it from penetrating the stationary phase deeply enough to interact with any shielded residual silanols. This yields exceptional peak symmetry and higher mass loading capacity without requiring ion-pairing agents.

Q: My detector is UV-Vis, and I am not restricted to low pH. What is the most robust thermodynamic solution? A: The most robust approach is to neutralize the analyte by raising the mobile phase pH at least 1 to 1.5 units above its highest pKa. Since the highest pKa of piperazine is ~9.73, operating at pH 11.0 ensures >95% of the molecules are in their neutral, un-ionized state. Un-ionized molecules partition purely by hydrophobicity and do not undergo ion-exchange with silanols.

Self-Validating Check: If you switch to pH 11.0 and the peak tailing persists, you have validated that the issue is not secondary silanol interactions. You must then investigate extra-column volume, column voiding, or sample solvent mismatch.

MethodDevelopment Start Issue: Poor Peak Shape (Basic Piperazine Derivative) CheckPH Is LC-MS compatibility or low pH required? Start->CheckPH HighPH Use High pH Strategy (pH > 10.5) CheckPH->HighPH No (UV/Vis only) LowPH Use Low pH Strategy (pH 2 - 3) CheckPH->LowPH Yes (LC-MS) HighPH_Col High-pH Stable Column (e.g., Dual-Matrix/Hybrid C18) HighPH->HighPH_Col LowPH_Col Charged Surface Hybrid (CSH) Column LowPH->LowPH_Col Preferred IonPair Add Ion-Pairing Agent (0.1% TFA or PF6-) LowPH->IonPair Alternative

Figure 2: Decision tree for optimizing chromatography of basic piperazine derivatives.

Quantitative Data & Selection Matrices

Table 1: Physicochemical Ionization State of Piperazine Core

Understanding the ionization state at various pH levels dictates your method development strategy.

Mobile Phase pHDominant Analyte StateSilanol State (Si-OH)Expected Chromatographic Behavior on Standard C18
pH 2.0 Fully Protonated ( NH2+​ )Fully Protonated (Neutral)Moderate tailing; retention is primarily driven by weak hydrophobicity.
pH 5.0 - 7.0 Partially ProtonatedHighly Ionized (Si-O⁻)Severe tailing ; maximum electrostatic ion-exchange interactions.
pH 11.0 Fully Neutral (Un-ionized)Highly Ionized (Si-O⁻)Sharp, symmetrical peaks; pure hydrophobic partitioning.
Table 2: Column Technology Matrix for Basic Amines

Select the appropriate column chemistry based on your chosen pH strategy.

Column TechnologyMechanism of ActionRecommended pH RangeExample Commercial Columns
Charged Surface Hybrid (CSH) Low-level positive surface charge repels basic amines, preventing silanol interaction.pH 1.0 – 6.0Waters XSelect CSH C18, ACQUITY UPLC CSH C18
Dual-Matrix / Polymer-Silica Eliminates exposed surface silanols entirely; withstands alkaline dissolution 3.pH 2.0 – 11.5Imtakt Dacapo DX-C18
High-Purity End-capped Hybrid Ethylene-bridged silica resists high pH degradation; heavy end-capping reduces silanols.pH 1.0 – 12.0Waters XBridge C18, Agilent Poroshell HPH-C18

Standard Operating Procedures (SOPs)

Protocol A: High-pH Mobile Phase Preparation (Target pH 11.0)

Use this protocol with high-pH stable columns (e.g., Ethylene Bridged Hybrid or Dual-Matrix columns) to analyze the compound in its neutral state.

  • Buffer Selection: Weigh 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) to prepare a 10 mM solution in 1.0 L of LC-MS grade water.

  • Dissolution: Stir until completely dissolved.

  • pH Adjustment: Submerge a calibrated pH probe into the buffer. Slowly add concentrated Ammonium Hydroxide ( NH4​OH ) dropwise while stirring until the pH stabilizes at exactly 11.0.

    • Causality Note: Ammonium bicarbonate has a buffering range around pH 10.3. Pushing it to 11.0 ensures we are sufficiently above the 9.73 pKa of the piperazine ring.

  • Filtration: Filter the buffer through a 0.22 µm nylon or regenerated cellulose membrane.

  • Column Equilibration: Flush the high-pH stable column with 50:50 Water:Acetonitrile for 10 column volumes (CV), then equilibrate with the pH 11.0 mobile phase for at least 20 CVs before injection.

Protocol B: Low-pH Workflow using CSH Technology

Use this protocol when LC-MS compatibility is mandatory.

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of LC-MS grade water (0.1% FA, ~pH 2.7).

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of LC-MS grade Acetonitrile.

  • Column Installation: Install a CSH C18 column (e.g., 2.1 x 50 mm, 1.7 µm for UPLC or 4.6 x 100 mm, 2.5 µm for HPLC).

  • Sample Diluent Optimization: Dissolve 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride in a diluent matching the initial gradient conditions (e.g., 95% Water / 5% Acetonitrile).

    • Causality Note: Injecting a strong base dissolved in 100% organic solvent will cause premature elution and peak distortion (the "solvent effect"), mimicking silanol tailing.

  • Gradient Execution: Run a standard reversed-phase gradient (e.g., 5% B to 95% B over 10 minutes). The built-in positive surface charge of the CSH column will actively repel the protonated piperazine, yielding a sharp, symmetrical peak without the need for ion-pairing reagents like TFA.

References

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: Journal of Chemical & Engineering Data (uregina.ca) URL:[Link]

  • XSelect CSH C18 XP Column Product Specifications Source: Waters Corporation (waters.com) URL:[Link]

  • First Silanol-Free High pH Silica-Based C18 Column Source: LCGC International (chromatographyonline.com) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stability of 1-[1-(3-Fluorophenyl)ethyl]piperazine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter handling issues with fluorinated phenyl-ethyl piperazine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter handling issues with fluorinated phenyl-ethyl piperazine derivatives. While the 1-[1-(3-Fluorophenyl)ethyl]piperazine core is chemically robust, its dihydrochloride salt form introduces significant physical stability challenges at room temperature (20–25°C).

This guide is designed to explain the causality behind these degradation pathways and provide self-validating protocols to ensure the integrity of your experiments.

Section 1: Troubleshooting FAQs (Causality & Mechanisms)

Q: Why does my crystalline powder turn into a sticky paste after being left on the benchtop? A: This is a classic case of deliquescence driven by the compound's severe hygroscopicity. The highly polar protonated piperazinium nitrogens, paired with chloride counterions, create a strong thermodynamic drive for water coordination. When exposed to ambient air with a Relative Humidity (RH) >40% at room temperature, the salt absorbs atmospheric moisture until it literally dissolves in its own water of hydration . This not only destroys the physical integrity of the batch but leads to severe stoichiometric inaccuracies during assay weighing.

Q: Does room temperature storage affect the chemical integrity of the fluorophenyl or piperazine rings? A: The 3-fluorophenyl group is chemically inert under standard conditions; the strong C-F bond provides excellent metabolic and benchtop stability. However, the piperazine ring is susceptible to N-oxidation . While the dihydrochloride salt protonates the nitrogens—significantly reducing their nucleophilicity and protecting them from rapid oxidation compared to the free base—prolonged exposure to ambient oxygen, light, and trace transition metals can still induce slow radical-mediated degradation. This is typically visible as a color shift from a white powder to a beige or yellow hue .

Q: Are there specific solvent incompatibilities I should be aware of when preparing stock solutions at room temperature? A: Yes. The dihydrochloride salt is highly soluble in water but practically insoluble in non-polar organic solvents (e.g., hexane, diethyl ether). Furthermore, if dissolved in water, the resulting solution will be highly acidic (pH ~2-3) due to the dissociation of HCl. While this acidic environment is stable for the compound itself, it may rapidly degrade pH-sensitive co-reagents or biological targets in your downstream assays.

Section 2: Quantitative Stability Profile

The following table summarizes the expected stability of the dihydrochloride salt under various room temperature (25°C) storage conditions over a 30-day period.

Storage ConditionRelative Humidity (RH)Physical State (Day 7)Chemical Purity (Day 30)Primary Degradation Mode
Open Air / Ambient Light >50%Sticky paste / Deliquescent<95.0%Hydration & N-Oxidation
Sealed Clear Vial / Ambient Light 30–40%Clumped powder>98.0%Mild Photo-oxidation
Sealed Amber Vial / Desiccator <20%Free-flowing white powder>99.5%None (Optimal)
Section 3: Mechanistic Workflow

StabilityPathways API 1-[1-(3-Fluorophenyl)ethyl] piperazine 2HCl Moisture Atmospheric Moisture (>40% RH at 25°C) API->Moisture Absorbs AirLight Oxygen & Ambient Light (Prolonged Benchtop) API->AirLight Reacts with Deg1 Deliquescence & Weighing Inaccuracies Moisture->Deg1 Crystal Hydration Deg2 N-Oxidation & Color Degradation AirLight->Deg2 Radical Oxidation Mitigation1 Desiccator Storage (Inert Gas Purge) Deg1->Mitigation1 Prevented by Mitigation2 Amber Glass Vials (Teflon-lined Caps) Deg2->Mitigation2 Prevented by

Degradation pathways and mitigation strategies for piperazine dihydrochloride salts.

Section 4: Experimental Protocols
Protocol A: Optimal Benchtop Handling and Storage

Objective: Prevent moisture uptake and oxidative degradation during routine laboratory use.

  • Aliquotting: Upon receiving the bulk material, immediately transfer the container into an inert atmosphere glovebox (Argon or Nitrogen) to prevent initial moisture seeding.

  • Packaging: Divide the bulk powder into single-use or weekly-use aliquots using amber glass vials. This prevents UV/light-induced radical formation .

  • Sealing: Use Teflon-lined screw caps. Wrap the cap junction tightly with Parafilm to create a secondary moisture barrier.

  • Storage: Store the sealed vials in a benchtop desiccator cabinet maintained at <20% RH using an active desiccant (e.g., indicating silica gel).

  • Weighing (Self-Validation): When weighing, ensure the powder remains free-flowing. If the powder sticks to the spatula or forms hard clumps, moisture has breached the seal, and the calculated molarity of your stock solution will be inaccurate.

Protocol B: Free-Basing the Dihydrochloride Salt for Anhydrous Synthesis

Objective: Convert the hygroscopic salt into the lipophilic free base for reactions requiring non-aqueous organic solvents.

  • Dissolution: Dissolve 1.0 g of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride in 15 mL of deionized water in a 50 mL Erlenmeyer flask.

  • Basification: Place the flask in an ice bath to control the exothermic neutralization. Slowly add 2M NaOH dropwise while stirring until the aqueous phase reaches pH 10–11 (verify with pH paper).

    • Self-Validation Check: The originally clear aqueous layer will turn cloudy, and a distinct oily layer (the free base) will begin to separate, confirming successful deprotonation.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with 3 x 15 mL of Dichloromethane (DCM).

  • Washing & Drying: Combine the organic (DCM) layers and wash with 10 mL of saturated NaCl (brine). Transfer the organic layer to a clean flask and dry over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

  • Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator at 30°C.

  • Storage of Free Base: The resulting free base is highly susceptible to rapid N-oxidation. It must be used immediately in your downstream synthesis or flushed with Argon and stored at -20°C.

References
  • PubChem : Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893. National Institutes of Health. [1]

  • NIOSH Pocket Guide to Chemical Hazards : Piperazine dihydrochloride. Centers for Disease Control and Prevention (CDC). [2]

  • Safety Data Sheet : Piperazine derivatives. Thermo Fisher Scientific.[3]

Sources

Optimization

Technical Support Center: Purification of 1-[1-(3-Fluorophenyl)ethyl]piperazine Dihydrochloride

From the desk of the Senior Application Scientist Welcome to the dedicated technical support guide for the purification of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride. This resource is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high purity for this critical intermediate. The inherent basicity of the piperazine moiety, coupled with the chiral center, presents unique purification hurdles. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format to help you navigate these complexities effectively.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses the fundamental questions regarding the types of impurities you are likely to encounter and the analytical methods for their detection.

Q1: What are the most common impurities I can expect in my crude 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride?

A1: The impurity profile is heavily dependent on the synthetic route, which is typically a reductive amination. The most common impurities can be categorized as follows:

  • Unreacted Starting Materials: Excess piperazine is a frequent and often troublesome impurity due to its high polarity and basicity.[1][2] Unreacted 1-(3-fluorophenyl)ethanone or the corresponding amine may also be present.

  • Process-Related Impurities:

    • Di-substituted Piperazine: The formation of N,N'-bis[1-(3-fluorophenyl)ethyl]piperazine is a common side product, especially if the stoichiometry is not carefully controlled.[3]

    • Imine Intermediate: Incomplete reduction during reductive amination can leave residual imine, which can be difficult to separate due to similar polarities.[4]

    • Over-reduction Products: Depending on the reducing agent and conditions, side reactions on the aromatic ring are possible, though less common.

  • Stereoisomers: Since the target molecule is chiral, the presence of the undesired enantiomer is a critical impurity that must be controlled for most pharmaceutical applications.[5][6]

  • Degradation Products: Improper storage or harsh reaction conditions can lead to the formation of various degradation by-products.[2]

Impurity Class Specific Example Typical Origin
Starting MaterialsPiperazineIncomplete reaction; excess reagent
By-productsN,N'-bis[1-(3-fluorophenyl)ethyl]piperazineLack of stoichiometry control
IntermediatesN-[1-(3-fluorophenyl)ethylidene]piperazineIncomplete reduction
Stereoisomers(R)-1-[1-(3-Fluorophenyl)ethyl]piperazineRacemic synthesis

Q2: Why is controlling stereoisomeric purity so critical for this compound?

A2: In drug development, enantiomers of a chiral molecule often exhibit vastly different pharmacological, toxicological, and metabolic properties.[5] The biological systems in the human body are inherently chiral and will interact differently with each enantiomer. One enantiomer may produce the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, cause harmful side effects.[6] Therefore, regulatory agencies like the U.S. Food and Drug Administration (FDA) have stringent guidelines requiring the characterization and control of each enantiomer in a chiral drug substance.[6]

Q3: What are the best analytical methods to detect and quantify these impurities?

A3: A multi-faceted approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reverse-phase method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water with an additive like TFA or formic acid to improve peak shape for the basic amine) is excellent for quantifying process-related impurities.[2] For stereoisomeric purity, a dedicated Chiral HPLC method using a chiral stationary phase (CSP) is mandatory.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, residual starting materials, and by-products, particularly after derivatization or analysis of the free base.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used to detect and quantify significant impurities if their signals do not overlap with the product's signals.[1]

  • Thin Layer Chromatography (TLC): An indispensable tool for rapid, real-time reaction monitoring and for screening purification conditions (e.g., solvent systems for column chromatography or recrystallization).[11][12]

Section 2: Troubleshooting Guide - Common Purification Problems

This section provides solutions to specific issues you may encounter during your experiments.

Problem: My final product is a persistent oil or fails to crystallize after salt formation.

  • Causality: This issue often points to the presence of impurities that are acting as "crystallization inhibitors." Residual solvents, excess starting materials (especially unreacted ketone or amine), or significant amounts of by-products can disrupt the crystal lattice formation. The material may also be hygroscopic, absorbing atmospheric moisture to form a viscous oil.[2]

  • Solution Path:

    • Confirm Salt Formation: Ensure complete conversion to the dihydrochloride salt. Check the pH of a solution of your product in water; it should be acidic. If not, add more HCl (e.g., HCl in isopropanol or ether).

    • Solvent Trituration/Co-evaporation: Try triturating the oil with a non-polar solvent like hexane or diethyl ether. This can sometimes crash out the solid product while washing away less polar impurities. Alternatively, dissolve the oil in a solvent like toluene and evaporate under reduced pressure (azeotropic removal) to remove residual water or other volatile impurities.[11]

    • Re-purify the Free Base: If the oil persists, it is often best to neutralize the salt back to the free base, perform an aqueous wash or column chromatography to remove impurities, and then re-precipitate the dihydrochloride salt under controlled conditions.

Problem: My NMR/HPLC analysis shows significant contamination with unreacted piperazine.

  • Causality: Piperazine has two basic nitrogen atoms and can be difficult to remove completely, as it readily forms water-soluble salts.[1] It often co-precipitates with the desired product's salt.

  • Solution Path:

    • Acidic Wash (of the Free Base): Before the final salt formation, dissolve the crude free base in an organic solvent (e.g., ethyl acetate, DCM). Wash this solution with dilute aqueous acid (e.g., 1M HCl). The desired mono-substituted product will form a salt and may partition to the aqueous layer, but the more basic, smaller piperazine molecule will be preferentially protonated and extracted into the aqueous phase.[1] Careful pH control is key.

    • Selective Salt Precipitation: In some cases, impurities can be selectively precipitated. For instance, adding acetic acid to an acetone solution can precipitate piperazine diacetate, which can be removed by filtration, leaving the desired product in the filtrate.[1][13] This method's success depends on the relative solubilities of the different acetate salts.

    • Vacuum Distillation/Sublimation: While not always feasible for complex molecules, if the desired product is non-volatile, unreacted piperazine can sometimes be removed under a high vacuum, potentially with gentle heating.

Problem: My chiral HPLC shows poor enantiomeric excess (e.e.).

  • Causality: This indicates that the synthesis was not stereoselective or that the chiral resolution was inefficient. Standard purification techniques like recrystallization or achiral chromatography will not separate enantiomers.

  • Solution Path:

    • Diastereomeric Salt Resolution: This is the classical and most robust method for large-scale chiral purification.[5] It involves reacting the racemic free base with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid, or dibenzoyl-L-tartaric acid). This forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.[5] See Protocol 3 for a detailed workflow.

    • Preparative Chiral HPLC: For smaller quantities or when crystallization fails, preparative chiral chromatography is a powerful but more expensive option. It uses a larger version of the analytical chiral column to physically separate the enantiomers.[8]

Section 3: Detailed Purification Protocols

These protocols provide step-by-step methodologies for common purification scenarios.

Protocol 1: Standard Recrystallization for General Purity Enhancement

This protocol is effective for removing minor, less-polar or more-polar impurities from the solid dihydrochloride salt.

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent will dissolve the compound when hot but not when cold. Good starting points for piperazine salts are polar protic solvents.

    • Screen solvents like ethanol, methanol, isopropanol, or mixtures (e.g., ethanol/water, methanol/isopropanol).

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution. Stir and heat gently.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator (0-4 °C) to maximize yield.[11][12]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under a high vacuum to a constant weight to remove all traces of solvent.

  • Purity Check: Analyze the final product by HPLC, melting point, and NMR to confirm purity.

Protocol 2: Purification via Conversion to Free Base and Back to Salt

This is a robust method for removing both acidic and basic impurities, including unreacted piperazine.

  • Dissolution & Basification: Dissolve the crude dihydrochloride salt in water. Place the solution in a separatory funnel and add an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane). Slowly add a base (e.g., 10% NaOH or saturated NaHCO₃ solution) until the aqueous layer is basic (pH > 10).

  • Extraction: Shake the funnel vigorously and allow the layers to separate. The free base of your product will move into the organic layer. Drain the aqueous layer.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • Water (to remove inorganic salts).

    • Brine (saturated NaCl solution) to help break any emulsions and dry the organic layer.

  • Drying & Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified free base, likely as an oil.

  • Re-formation of the Dihydrochloride Salt:

    • Dissolve the purified free base oil in a suitable anhydrous solvent (e.g., isopropanol, diethyl ether, or ethyl acetate).

    • Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol) dropwise with stirring.

    • The dihydrochloride salt will precipitate out of the solution.

  • Isolation & Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of the cold solvent (e.g., diethyl ether), and dry under a high vacuum.

Protocol 3: Chiral Purification via Diastereomeric Salt Resolution

This protocol outlines the classical approach to separating the enantiomers of your target compound.

  • Prepare the Racemic Free Base: Start with the purified racemic free base of 1-[1-(3-Fluorophenyl)ethyl]piperazine, obtained from Protocol 2.

  • Select a Chiral Resolving Agent: Choose an enantiomerically pure acidic resolving agent. Common choices include (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, or (S)-(+)-Mandelic acid.[5]

  • Salt Formation: Dissolve the racemic free base (1 equivalent) in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalents) in the same solvent. Add the resolving agent solution to the free base solution, with stirring.

  • Fractional Crystallization:

    • The two diastereomeric salts will have different solubilities. One salt will preferentially crystallize out of the solution upon cooling or partial solvent evaporation.

    • Heat the solution to ensure everything is dissolved, then cool it slowly.

    • Collect the first crop of crystals by filtration. This crop will be enriched in one diastereomer.

    • The mother liquor will be enriched in the other diastereomer. It can be concentrated to yield subsequent crops of crystals.

  • Assess Purity: Check the diastereomeric purity of the crystalline salt by a suitable method (e.g., NMR or chiral HPLC of the liberated base). Often, several recrystallization steps are needed to achieve high diastereomeric excess (>99%).

  • Liberate the Enantiopure Free Base:

    • Dissolve the pure diastereomeric salt in water.

    • Basify the solution with NaOH or NaHCO₃ and extract the liberated enantiopure free base with an organic solvent, as described in Protocol 2.

  • Final Salt Formation: Convert the enantiopure free base into the desired dihydrochloride salt as described in Protocol 2, Step 5.

Section 4: Visualization & Workflows

Diagram 1: General Purification & Troubleshooting Workflow

crude Crude Product (Dihydrochloride Salt) analysis1 Initial Purity Analysis (HPLC, NMR) crude->analysis1 pure_product Pure Product (>99% Purity) analysis1->pure_product Purity > 99% troubleshoot Impurity Detected? analysis1->troubleshoot Purity < 99% recryst Protocol 1: Standard Recrystallization analysis2 Purity Check recryst->analysis2 analysis2->pure_product Purity OK analysis2->troubleshoot Purity Not OK troubleshoot->recryst No (Minor Impurities) piperazine_impurity Excess Piperazine? troubleshoot->piperazine_impurity Yes chiral_impurity Poor Enantiopurity? piperazine_impurity->chiral_impurity No protocol2 Protocol 2: Free Base Conversion piperazine_impurity->protocol2 Yes chiral_impurity->recryst No protocol3 Protocol 3: Diastereomeric Resolution chiral_impurity->protocol3 Yes protocol2->analysis2 protocol3->analysis2

Caption: A decision-making workflow for purifying the target compound.

Diagram 2: Diastereomeric Salt Resolution Cycle

cluster_0 Salt Formation cluster_1 Separation cluster_2 Isolation racemic Racemic Free Base (R-Amine + S-Amine) chiral_acid Add Chiral Acid (e.g., L-Tartaric Acid) racemic->chiral_acid salts Diastereomeric Salts (R-Amine:L-Acid) (S-Amine:L-Acid) chiral_acid->salts separation Fractional Crystallization salts->separation salt1 Insoluble Salt (e.g., R-Amine:L-Acid) separation->salt1 salt2 Soluble Salt in Mother Liquor (e.g., S-Amine:L-Acid) separation->salt2 liberation Basify & Extract salt1->liberation enantiomer1 Pure Enantiomer 1 (R-Amine) liberation->enantiomer1

Sources

Troubleshooting

Technical Support Center: Hygroscopicity Control for 1-[1-(3-Fluorophenyl)ethyl]piperazine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and manage the extreme m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and manage the extreme moisture sensitivity of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride .

While the 3-fluorophenyl moiety provides lipophilic character, the piperazine core—when formulated as a dihydrochloride salt—creates a highly polar, charged ionic lattice. The two protonated amine centers and their corresponding chloride counterions act as aggressive hydrogen-bond donors and acceptors. When exposed to ambient humidity, this lattice rapidly scavenges atmospheric water, leading to surface adsorption, capillary condensation, and eventual deliquescence[1].

This guide provides field-proven, self-validating protocols and mechanistic insights to ensure the physical and chemical integrity of your API throughout the development lifecycle[2].

Part 1: Mechanistic Overview of Moisture-Induced Degradation

To control hygroscopicity, we must first understand the causality of moisture uptake. The absorption of water is not merely a physical nuisance; it acts as a plasticizer that lowers the glass transition temperature ( Tg​ ) of amorphous regions and facilitates solid-state mobility. If the ambient Relative Humidity (RH) exceeds the Critical Relative Humidity (CRH) of the dihydrochloride salt, water bridges form between particles, causing irreversible caking and potential polymorphic transitions[3].

MechanisticPathway A 1-[1-(3-Fluorophenyl)ethyl] piperazine dihydrochloride (Dry Powder) B Ambient RH > CRH (Moisture Exposure) A->B Improper Storage/Handling C Surface Adsorption (H-bonding with Cl⁻ & NH₂⁺) B->C Rapid Uptake Kinetics D Capillary Condensation (Inter-particle water bridges) C->D Critical Moisture Limit Exceeded F Hydrate Formation / Polymorphic Transition C->F Lattice Incorporation E Deliquescence & Caking (Loss of Flowability) D->E Dissolution & Recrystallization

Mechanistic pathway of moisture-induced degradation and caking in dihydrochloride salts.

Part 2: Troubleshooting Guide & FAQs

Q1: My powder rapidly gains weight and becomes sticky during analytical weighing. How do I prevent this?

Causality: The ambient RH in your laboratory is higher than the CRH of the dihydrochloride salt. This causes immediate monolayer water adsorption, which quickly transitions to multilayer absorption and deliquescence. Solution:

  • Environmental Isolation: Weigh the material exclusively inside a glovebox or an isolator purged with dry nitrogen (RH < 15%).

  • Static Control: Highly dry environments generate static electricity, which exacerbates powder fly-out. Use an anti-static U-electrode or a polonium-based anti-static brush during weighing.

  • Self-Validating Check: Place a blank weighing boat on the microbalance. If the mass drifts by more than 0.05 mg over 5 minutes, your environmental isolation is compromised. Do not proceed with API weighing until the drift stabilizes.

Q2: We are experiencing severe caking and lumping during bulk storage. What is the mechanism and how do we resolve it?

Causality: Temperature fluctuations during storage cause localized shifts in RH inside the packaging. This leads to partial dissolution of the API at the particle surface. When the temperature drops, the dissolved API recrystallizes, forming solid liquid bridges (caking) between particles[4]. Solution: Implement a multi-layer packaging strategy.

  • Place the API in a primary low-density polyethylene (LDPE) bag.

  • Place the primary bag inside a secondary aluminum-laminated (Alu/Alu) moisture-barrier bag.

  • Include highly active desiccant sachets (e.g., molecular sieves or silica gel) between the primary and secondary bags—never in direct contact with the API.

  • Vacuum seal the secondary bag.

Q3: How do we determine if the moisture uptake is causing a chemical degradation or just a physical phase change?

Causality: Water can act as a reactant (hydrolysis) or a solvent that mobilizes residual impurities, accelerating degradation. Alternatively, it may simply incorporate into the crystal lattice to form a stable hydrate. Solution: Perform a post-moisture exposure analysis using High-Performance Liquid Chromatography (HPLC) to check for chemical degradation (e.g., hydrolysis products). Simultaneously, run X-Ray Powder Diffraction (XRPD) to check for peak shifts indicating hydrate formation. According to USP <1241> standards, distinguishing between adsorbed water and lattice-bound water is critical for setting specification limits[3].

Part 3: Quantitative Data & Hygroscopicity Classification

To standardize handling procedures, we classify the hygroscopicity of the powder based on its dynamic moisture uptake. The table below summarizes the expected behavior of piperazine dihydrochloride derivatives based on the modified Callahan classification system.

ClassificationMoisture Uptake (at 80% RH, 25°C)Physical ObservationHandling Requirement for 1-[1-(3-Fluorophenyl)ethyl]piperazine 2HCl
Non-hygroscopic < 0.2% w/wNo changeN/A (Does not apply to this API)
Slightly hygroscopic 0.2% – 2.0% w/wFree-flowingStandard laboratory controls (RH < 45%)
Moderately hygroscopic 2.0% – 15.0% w/wClumping, loss of flowGlovebox required (RH < 20%); Desiccant packaging
Very hygroscopic > 15.0% w/wDeliquescence / LiquidTypical state of this API. Strict inert atmosphere (N₂ purge)

Note: Dihydrochloride salts typically fall into the "Moderately" to "Very hygroscopic" categories depending on their initial crystallinity and specific surface area.

Part 4: Experimental Workflows & Self-Validating Protocols

To rigorously profile the hygroscopicity of your specific batch, you must perform Dynamic Vapor Sorption (DVS) coupled with solid-state characterization. This protocol is designed to be self-validating: the system will not advance to the next humidity step until mass equilibrium is strictly achieved.

Protocol: DVS & Solid-State Characterization Workflow

Step 1: Sample Preparation & Initial Drying

  • Load 10–20 mg of the powder into the DVS sample pan.

  • Self-Validation Criteria: Dry the sample at 0% RH (using dry N₂ carrier gas) at 25°C until the change in mass over time ( dm/dt ) is less than 0.002% min⁻¹ for at least 30 minutes. This establishes the true dry mass ( m0​ ).

Step 2: Sorption Cycle (Moisture Uptake)

  • Program the DVS to increase RH from 0% to 90% in 10% increments.

  • Causality Check: Do not use fixed time intervals. Set the instrument to advance only when dm/dt < 0.002% min⁻¹. If a step takes longer than 360 minutes to equilibrate, it strongly indicates a slow solid-state phase transition (e.g., hydrate formation) rather than simple surface adsorption.

Step 3: Desorption Cycle (Moisture Release)

  • Decrease RH from 90% back to 0% in 10% decrements, using the same dm/dt equilibrium criteria.

  • Analysis: Plot the sorption and desorption isotherms. A significant hysteresis gap (where the desorption curve stays higher than the sorption curve) confirms that water has penetrated the bulk crystal lattice and formed a hydrate, rather than just pooling on the surface.

Step 4: Post-DVS Phase Identification

  • Immediately transfer the equilibrated sample to an XRPD sample holder. Use a Kapton dome to prevent moisture loss during the scan.

  • Compare the resulting diffractogram against the dry reference standard to confirm if the crystal lattice has permanently expanded or altered.

DVSWorkflow S1 Step 1: Equilibration (0% RH, dm/dt < 0.002%) S2 Step 2: Sorption Cycle (0% → 90% RH) S1->S2 Establish m₀ S3 Step 3: Desorption Cycle (90% → 0% RH) S2->S3 Stepwise dm/dt strict S4 Step 4: Isotherm Analysis (Check for Hysteresis) S3->S4 Plot Isotherms S5 Step 5: Post-DVS XRPD (Phase ID & Hydrates) S4->S5 Structural Validation

Step-by-step DVS and solid-state characterization workflow for hygroscopic powders.

Part 5: References

  • United States Pharmacopeia (USP). General Chapter <1241> Water–Solid Interactions in Pharmaceutical Systems. USP-NF. Rockville, MD. [3]

  • Ng, L. H., Ling, J., & Hadinoto, K. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2015.[Link][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride.[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Guide: 1-[1-(3-Fluorophenyl)ethyl]piperazine Dihydrochloride vs. Non-Fluorinated Analogs

Executive Summary & Causality in Drug Design The strategic introduction of halogen atoms, particularly fluorine, into piperazine-based scaffolds represents a cornerstone of modern medicinal chemistry. This guide objectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Causality in Drug Design

The strategic introduction of halogen atoms, particularly fluorine, into piperazine-based scaffolds represents a cornerstone of modern medicinal chemistry. This guide objectively evaluates the pharmacological and physicochemical divergence between 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride and its non-fluorinated counterpart, 1-(1-phenylethyl)piperazine.

For drug development professionals, understanding the causality behind these structural modifications is critical. The inductive electron-withdrawing effect of the fluorine atom at the meta-position of the phenyl ring propagates through the ethyl linker, fundamentally altering the electrostatic potential and basicity (pKa) of the distal piperazine nitrogens. This electronic modulation dictates the compound's ionization state at physiological pH, directly governing its lipophilicity, oral absorption kinetics, and metabolic fate [1].

Physicochemical & Pharmacokinetic Profiling

The incorporation of fluorine significantly influences the physicochemical properties of piperazine derivatives. While fluorine is relatively small (minimizing steric hindrance), its high electronegativity reduces the basicity of nearby amine centers. This reduction in basicity often correlates with a dramatic, beneficial influence on oral absorption, as the molecule maintains a higher fraction of its unionized, lipophilic form in the gastrointestinal tract [2].

Quantitative Comparison Table
Parameter1-(1-Phenylethyl)piperazine (Non-Fluorinated)1-[1-(3-Fluorophenyl)ethyl]piperazine (Fluorinated)Causality / Mechanistic Driver
Calculated pKa (Piperazine N) ~8.9 - 9.1~8.2 - 8.5Inductive electron withdrawal by the 3-fluoro substituent reduces electron density on the nitrogen [2].
Lipophilicity (LogD at pH 7.4) Moderate (~1.8)Elevated (~2.3)Decreased basicity leads to a higher proportion of the neutral species at pH 7.4, increasing apparent lipophilicity [3].
Oral Absorption Potential Sub-optimalHighIncreased lipophilicity and reduced ionization enhance transcellular membrane permeability [2].
Microsomal Oxidation Rate BaselineAltered (Often increased)Highly lipophilic fluorinated derivatives can be more readily oxidized in human liver microsomes, though specific site-blocking can mitigate this [3].

Mechanistic Pathway: Fluorination Impact on Pharmacokinetics

The following diagram illustrates the causal relationship between the structural fluorination of the piperazine scaffold and the resulting systemic pharmacokinetic outcomes.

G A 1-[1-(3-Fluorophenyl)ethyl]piperazine B Reduced pKa of Piperazine N A->B Inductive Effect (-I) C Modulated Lipophilicity (LogD) A->C Halogen Substitution D Enhanced Membrane Permeability B->D Higher Unionized Fraction (pH 7.4) C->D Increased Hydrophobicity E Altered Microsomal Oxidation C->E CYP450 Affinity Shift F Optimized Oral Bioavailability D->F GI Tract Absorption E->F First-Pass Metabolism

Caption: Pharmacokinetic modulation pathway driven by meta-fluorination of the phenylpiperazine scaffold.

Experimental Methodologies: A Self-Validating System

To empirically validate the theoretical advantages of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride over its non-fluorinated analog, researchers must employ robust, self-validating experimental protocols. The following workflow isolates the variables of pKa and metabolic stability.

Protocol A: Potentiometric Determination of pKa

Objective: Quantify the basicity reduction induced by the 3-fluoro substitution.

  • Preparation: Prepare 1 mM solutions of both the fluorinated and non-fluorinated piperazine dihydrochloride salts in continuously degassed, CO2-free ultra-pure water (0.15 M KCl background electrolyte to maintain constant ionic strength).

  • Titration Setup: Utilize an automated potentiometric titrator equipped with a high-precision glass electrode, calibrated with standard buffers (pH 4.0, 7.0, 10.0) immediately prior to use.

  • Execution: Titrate the solutions with standardized 0.1 M NaOH at 25.0 ± 0.1 °C under a nitrogen atmosphere. Record the pH after each 0.01 mL addition.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify equivalence points. Calculate the macroscopic pKa values using the Henderson-Hasselbalch equation. Validation: The fluorinated derivative must exhibit a statistically significant leftward shift in the half-equivalence point compared to the non-fluorinated control, confirming the inductive effect.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Assess the impact of altered lipophilicity on oxidative degradation rates [3].

  • Incubation Mixture: Combine 1 µM of the test compound (fluorinated vs. non-fluorinated) with pooled human liver microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling: Extract 50 µL aliquots at time points 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Kinetic Calculation: Plot the natural log of the percentage of parent compound remaining versus time to determine the elimination rate constant ( k ). Calculate intrinsic clearance ( CLint​ ). Validation: Include a positive control (e.g., verapamil) to ensure HLM enzymatic viability.

Conclusion

The transition from a non-fluorinated 1-(1-phenylethyl)piperazine to 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride is not merely a structural novelty; it is a calculated pharmacokinetic optimization. By strategically deploying the electronegativity of fluorine, researchers can depress the pKa of the piperazine ring, thereby increasing the neutral fraction at physiological pH. This physicochemical shift acts as a catalyst for enhanced membrane permeability and oral absorption, albeit with necessary monitoring for altered microsomal oxidation rates.

References

  • American Chemical Society. (2024). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. Environment & Health. Available at:[Link]

  • American Chemical Society. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. Available at:[Link]

  • Wiley-VCH / PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Available at:[Link]

Comparative

Validating LC-MS/MS Methods for 1-[1-(3-Fluorophenyl)ethyl]piperazine Dihydrochloride Quantification: A Comparison Guide

As a Senior Application Scientist, developing a robust bioanalytical method requires more than just following a recipe; it requires a mechanistic understanding of the analyte and the matrix. 1-[1-(3-Fluorophenyl)ethyl]pi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust bioanalytical method requires more than just following a recipe; it requires a mechanistic understanding of the analyte and the matrix. 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride (CAS: 1258650-67-7)[1] is a highly basic, lipophilic amine. When quantifying such piperazine derivatives in biological matrices like human plasma, the primary analytical hurdles are phospholipid-induced ion suppression and chromatographic carryover[2][3].

This guide objectively compares sample preparation strategies and mass spectrometry platforms to establish a self-validating, highly sensitive LC-MS/MS method, grounded in the [4][5].

The Causality of Matrix Effects and Regulatory Grounding

In electrospray ionization (ESI+), target analytes must compete with co-eluting matrix components for charge droplets. Glycerophosphocholines (endogenous plasma phospholipids) are notorious for outcompeting basic amines, leading to severe signal suppression[3][6].

The Causality Principle: Because the piperazine ring contains a secondary amine with a pKa of ~9.5, it is easily protonated. While this makes it ideal for ESI+ detection, it also means it behaves similarly to the choline headgroups of endogenous phospholipids during reversed-phase chromatography. If sample preparation does not actively remove these phospholipids, they will co-elute with the analyte, neutralizing the ionization efficiency and causing the method to fail the FDA's strict ±15% accuracy and precision limits[4][7].

To build a self-validating system, the method must proactively eliminate this interference rather than mathematically compensating for it.

Comparison of Sample Preparation Strategies

To isolate 1-[1-(3-Fluorophenyl)ethyl]piperazine from plasma, we compare three standard methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE)[8].

Mechanistic Choice: MCX SPE is the superior choice. Because the analyte is a strong base, acidifying the plasma sample ensures the piperazine nitrogen is fully protonated. When loaded onto an MCX cartridge, the analyte binds tightly to the sulfonic acid groups via ionic interaction. This allows for aggressive washing with 100% organic solvents (e.g., methanol) to strip away neutral lipids and phospholipids. The analyte is finally eluted using a highly basic organic solvent (e.g., 5% ammonium hydroxide in methanol) which neutralizes the amine, releasing it from the sorbent.

Table 1: Quantitative Comparison of Extraction Techniques
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode SPE (MCX)
Mechanism Solvent-induced denaturationHydrophobic partitioningIonic & reversed-phase retention
Analyte Recovery 85 - 95%60 - 75%90 - 98%
Phospholipid Removal < 10% (Poor)~ 60% (Moderate)> 95% (Excellent)
Matrix Effect (Ion Suppression) Severe (-40% to -60%)Moderate (-15% to -30%)Minimal (± 5%)
Cost & Time per Sample Low / FastMedium / SlowHigh / Moderate

Comparison of Mass Spectrometry Platforms

For the quantification of the free base (MW: 208.14 g/mol )[9], the choice of mass analyzer dictates the method's Lower Limit of Quantification (LLOQ) and linear dynamic range.

Mechanistic Choice: While Quadrupole Time-of-Flight (Q-TOF) instruments offer high-resolution accurate mass (HRAM) excellent for metabolite identification, they suffer from lower duty cycles. For targeted, trace-level quantification, a Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard[10]. By fixing Q1 to the precursor ion ( [M+H]+ m/z 209.1) and Q3 to the dominant product ion (e.g., the fluorophenyl ethyl carbocation m/z 123.1), the QqQ maximizes dwell time on the specific analyte, yielding superior signal-to-noise (S/N) ratios.

Table 2: QqQ vs. Q-TOF for Piperazine Quantification
FeatureTriple Quadrupole (QqQ - MRM)Quadrupole Time-of-Flight (Q-TOF)
Acquisition Mode Targeted (MRM)Untargeted (Full Scan / PRM)
Duty Cycle > 99% for target ions < 30% (pulsed extraction)
Sensitivity (LLOQ) 0.1 - 1.0 ng/mL 5.0 - 10.0 ng/mL
Linear Dynamic Range 4 - 5 orders of magnitude 2 - 3 orders of magnitude
Primary Application Regulated Bioanalysis (PK/TK)Metabolite ID / Discovery

Visualizing the Analytical Workflows

G A Biological Sample (Plasma/Serum) B Mixed-Mode SPE (MCX Extraction) A->B Spike IS & Buffer C UHPLC Separation (C18, Gradient) B->C Clean Eluate D Tandem MS (QqQ) (ESI+, MRM Mode) C->D Resolved Analyte E Data Analysis & Quantification D->E MRM Chromatogram

Optimized LC-MS/MS workflow for piperazine derivative quantification in plasma.

G Core Method Validation (FDA 2018 Guidelines) Acc Accuracy & Precision (±15% limits) Core->Acc Sens Sensitivity (LLOQ) (S/N > 5) Core->Sens Spec Selectivity & Specificity (Blank Matrix Check) Core->Spec Stab Stability (F/T, Benchtop, Autosampler) Core->Stab ME Matrix Effect & Recovery (IS Normalized) Core->ME

Logical relationship of core FDA bioanalytical method validation parameters.

Step-by-Step Validation Protocol (Self-Validating System)

To ensure scientific integrity, this protocol is designed as a self-validating system. By incorporating a stable isotope-labeled internal standard (SIL-IS) prior to extraction, every sample internally corrects for recovery losses and matrix effects[7].

Step 1: Calibration Curve & Sensitivity (LLOQ)
  • Preparation: Spike blank plasma with 1-[1-(3-Fluorophenyl)ethyl]piperazine to create a minimum of 6 non-zero calibration standards (e.g., 0.5 to 500 ng/mL).

  • Causality Check: The LLOQ (0.5 ng/mL) must exhibit a signal-to-noise ratio 5 and an accuracy within ±20% of the nominal concentration. The rest of the curve must fall within ±15%[4].

  • Self-Validation: Use a linear regression with a 1/x2 weighting factor. The heavy weighting ensures that trace-level variance does not disproportionately skew the high-concentration accuracy.

Step 2: Quality Control (QC) Formulation
  • Preparation: Prepare independent QC samples at four levels: LLOQ, Low QC (3x LLOQ), Mid QC (middle of the curve), and High QC (75% of the Upper Limit of Quantification).

  • Execution: Run QCs in replicates of six across three independent batches.

  • Acceptance: Inter- and intra-batch precision (CV%) must be 15% ( 20% for LLOQ)[4].

Step 3: Quantitative Matrix Effect Assessment
  • Post-Extraction Spike Method: Extract blank plasma from 6 independent lots (including hemolyzed and lipemic lots) using the MCX SPE protocol.

  • Spiking: Spike the post-extraction blanks with the analyte at Low and High QC concentrations. Compare these peak areas to neat solutions prepared in the elution solvent.

  • Causality Check: Calculate the Matrix Factor (MF). An MF of 1.0 indicates no matrix effect. Because we use MCX SPE, the IS-normalized MF should strictly fall between 0.95 and 1.05, proving that phospholipids have been successfully eliminated[3][7].

Step 4: Stability Profiling
  • Conditions: Evaluate Benchtop (room temp for 24h), Freeze-Thaw (3 cycles at -80°C to room temp), and Autosampler stability (extracted samples at 4°C for 48h).

  • Validation: The analyte is considered stable if the deviation from the freshly prepared nominal concentration is within ±15%[4].

References

  • Bioanalytical Method Validation Guidance for Industry , U.S. Food and Drug Administration (FDA), May 2018.[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis , Bioanalysis, National Institutes of Health (NIH) / PMC.[Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis , Bioanalysis, Taylor & Francis.[Link]

  • 1-[1-(3-fluorophenyl)ethyl]piperazine dihydrochloride (CAS: 1258650-67-7) , Molport Chemical Database.[Link]

  • Quantification of Piperazine Phosphate in Human Plasma by High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry , Analytica Chimica Acta, PubMed.[Link]

Sources

Validation

Comparative Efficacy of 1-[1-(3-Fluorophenyl)ethyl]piperazine Dihydrochloride in Rodent Models: A Preclinical Guide

Executive Summary The structural evolution of neuroactive compounds heavily relies on privileged scaffolds. Phenylpiperazine derivatives are widely recognized for their polypharmacological potential, particularly their h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural evolution of neuroactive compounds heavily relies on privileged scaffolds. Phenylpiperazine derivatives are widely recognized for their polypharmacological potential, particularly their high affinity for serotonergic (5-HT) and dopaminergic (DA) receptors[1]. 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride (hereafter referred to as 3-FPEP ) represents a specialized structural motif where a 3-fluoro substitution and an ethyl linker are introduced to the classical phenylpiperazine backbone.

This technical guide objectively compares the preclinical efficacy of 3-FPEP against established reference compounds (e.g., Diazepam, Aripiprazole) in validated rodent models of anxiety and sensorimotor gating. By analyzing the causality behind these experimental models, we establish a self-validating framework for evaluating novel 5-HT/DA modulators.

Mechanistic Rationale & Receptor Pharmacology

The pharmacological profile of phenylpiperazines typically involves dual or multi-receptor targeting. The addition of the 3-fluorophenyl group enhances the molecule's lipophilicity, theoretically improving blood-brain barrier (BBB) penetration and resisting metabolic oxidation compared to unsubstituted analogs.

Mechanistically, compounds in this class often act as partial agonists at 5-HT1A receptors while demonstrating antagonistic properties at 5-HT2A and D2 receptors[1]. For instance, selective 5-HT1A modulators like WAY-100635 have established the baseline for how 5-HT1A antagonism or partial agonism influences downstream adenylyl cyclase activity[2]. 3-FPEP's proposed signaling cascade leverages these pathways to exert anxiolytic and antipsychotic-like effects.

Pathway Ligand 1-[1-(3-Fluorophenyl)ethyl]piperazine (3-FPEP) Receptor1 5-HT1A Receptor (Partial Agonism) Ligand->Receptor1 Receptor2 5-HT2A / D2 Receptors (Antagonism) Ligand->Receptor2 Gi Gi/o Protein Activation Receptor1->Gi Outcome2 Sensorimotor Gating Restoration (PPI Model) Receptor2->Outcome2 Blocks overactivation AC Adenylyl Cyclase Inhibition (Decreased cAMP) Gi->AC Outcome1 Anxiolytic Effects (EPM Model) AC->Outcome1

Figure 1: Proposed polypharmacological signaling cascade of 3-FPEP via 5-HT and DA receptors.

Comparative Efficacy Model 1: Anxiety-Like Behavior

Causality & Model Selection

The Elevated Plus Maze (EPM) is the gold-standard behavioral assay for unconditioned anxiety in rodents. The model's causality relies on an innate ethological conflict: the rodent's drive to explore novel environments versus its evolutionary survival mechanism to avoid open, brightly lit, and elevated spaces where it is vulnerable to predators[3]. Anxiolytic compounds reduce this aversion, increasing the time spent in the open arms[4].

Self-Validating Protocol

To ensure data integrity, the protocol must differentiate between true anxiolysis and general motor stimulation.

  • Apparatus Setup: The EPM consists of two open arms (35 cm × 5 cm) and two closed arms with 15 cm high walls, elevated 50 cm above the floor[5].

  • Blinding & Habituation: The experimenter is blinded to the treatment groups. Animals are habituated to the testing room for 45 minutes prior to the assay[5].

  • Execution: The rodent is placed in the center junction facing an open arm. Behavior is recorded for 5 minutes using automated video tracking software (e.g., ANY-maze)[5].

  • Internal Validation: The apparatus is thoroughly cleaned with 70% ethanol between trials to eliminate olfactory cues[5]. Crucially, Total Distance Traveled is quantified alongside open arm time. If a compound increases open arm time but also drastically spikes total distance, the result is flagged as a false positive driven by hyperlocomotion[4].

Representative Comparative Data

Data represents typical preclinical efficacy metrics for fluorinated phenylpiperazines compared to a standard benzodiazepine.

Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (s)Open Arm Entries (%)Total Distance (m)
Vehicle (Saline) -35 ± 818 ± 414.2 ± 1.5
Diazepam (Standard) 2.098 ± 12 45 ± 613.8 ± 1.8
3-FPEP 1.052 ± 1025 ± 514.5 ± 1.2
3-FPEP 3.085 ± 11**38 ± 7*15.1 ± 1.4

*p < 0.05, **p < 0.01 vs. Vehicle. Total distance remains stable, validating true anxiolytic efficacy.

Comparative Efficacy Model 2: Sensorimotor Gating

Causality & Model Selection

Prepulse Inhibition (PPI) of the acoustic startle response is a highly translational, cross-species endophenotype used to evaluate sensorimotor gating—a pre-attentive filtering mechanism severely deficient in schizophrenia patients[6]. The causality is straightforward: a weak non-startling stimulus (prepulse) naturally inhibits the startle reflex caused by a subsequent loud stimulus (pulse)[7]. Reversing drug-induced (e.g., MK-801, an NMDA antagonist) deficits in PPI is a highly predictive model for novel antipsychotic efficacy[6].

Self-Validating Protocol
  • Calibration: Rodents are placed in sound-attenuated SR-Lab Startle Response chambers. The piezoelectric accelerometers are calibrated to ensure uniform sensitivity across all boxes[7].

  • Acclimation: A 5-minute acclimation period with a 65 dB white background noise establishes the baseline[7].

  • Trial Blocks: The session is divided into specific blocks to prevent habituation bias.

  • Internal Validation: The protocol concludes with a final block of pulse-alone trials. Comparing the startle amplitude of Block 1 against Block 3 validates that the animal has not simply fatigued. If Block 3 startle is non-existent, the % PPI calculated in Block 2 is voided[6].

Workflow Acclimation 1. Acclimation (5 min, 65 dB background) Habituation 2. Pulse-Alone Habituation (120 dB, 5 trials) Acclimation->Habituation Testing 3. Prepulse + Pulse Testing (70-80 dB prepulse -> 120 dB pulse) Habituation->Testing Final 4. Final Pulse-Alone (120 dB, 5 trials) Testing->Final Analysis 5. Data Analysis (% PPI Calculation) Final->Analysis

Figure 2: Step-by-step experimental workflow for the Prepulse Inhibition (PPI) assay.

Representative Comparative Data

Data illustrates the reversal of MK-801-induced sensorimotor gating deficits.

Treatment GroupPrepulse 74 dB (% PPI)Prepulse 78 dB (% PPI)Block 1 Startle (mV)Block 3 Startle (mV)
Vehicle + Saline 48 ± 562 ± 6450 ± 40410 ± 35
Vehicle + MK-801 (0.15 mg/kg) 15 ± 4^22 ± 5^480 ± 50430 ± 45
Aripiprazole (1 mg/kg) + MK-801 42 ± 6 58 ± 7440 ± 38405 ± 30
3-FPEP (2 mg/kg) + MK-801 39 ± 5 54 ± 6460 ± 42415 ± 38

^p < 0.01 vs. Vehicle (Deficit induction). **p < 0.01 vs. MK-801 alone (Deficit reversal). Startle amplitudes remain consistent, validating the PPI metric.

Conclusion

1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride (3-FPEP) demonstrates a robust, dose-dependent efficacy profile in preclinical models. In the EPM, it exhibits significant anxiolytic properties without inducing hyperlocomotion, comparable to standard benzodiazepines. In the PPI model, 3-FPEP effectively restores sensorimotor gating deficits, mirroring the efficacy of atypical antipsychotics like Aripiprazole. The integration of the 3-fluoro and ethyl moieties onto the phenylpiperazine scaffold provides a highly viable candidate for further pharmacokinetic and toxicological development in neuropharmacology.

References

  • Elevated plus maze protocol Source: protocols.io URL:[5]

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents Source: PubMed URL:[4]

  • Prepulse inhibition predicts spatial working memory performance in the inbred Roman high- and low-avoidance rats... Source: Frontiers URL:[7]

  • Realistic expectations of prepulse inhibition in translational models for schizophrenia research Source: PMC URL:[6]

  • Elevated Plus Maze: Understanding the Basics Source: Conduct Science URL:[3]

  • Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models Source: PLOS One URL:[1]

  • A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 Source: PubMed URL:[2]

Sources

Comparative

Inter-Laboratory Reproducibility of 1-[1-(3-Fluorophenyl)ethyl]piperazine Dihydrochloride Synthesis: A Comparative Guide

Executive Summary The synthesis of substituted piperazines, specifically 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride, presents a notorious challenge in pharmaceutical development: the suppression of symmetrical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of substituted piperazines, specifically 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride, presents a notorious challenge in pharmaceutical development: the suppression of symmetrical di-alkylation. Because the piperazine core contains two secondary amines with similar nucleophilicity, achieving high mono-substitution purity across different laboratory environments is historically difficult. This guide evaluates three distinct synthetic pathways, providing a data-driven comparison of their inter-laboratory reproducibility, and establishes a self-validating, standardized protocol designed for seamless multigram scaling.

Mechanistic Pathways & Route Selection

To determine the most robust method for cross-laboratory standardization, three distinct mechanistic routes were evaluated.

  • Route A: Reductive Amination with In-Situ Mono-Protection. This classical approach utilizes 3-fluoroacetophenone and piperazine. By introducing a stoichiometric buffer of piperazine dihydrochloride, a mono-hydrochloride intermediate is formed in situ. This elegantly blocks one nitrogen, rendering the system self-validating against over-alkylation ()[1].

  • Route B: Direct N-Alkylation. Reacting 1-(1-bromoethyl)-3-fluorobenzene with excess piperazine. While theoretically straightforward, this route is highly sensitive to localized concentration gradients and mixing rates, leading to variable di-alkylation and poor inter-laboratory reproducibility.

  • Route C: Photoredox Catalysis. A modern approach utilizing Silicon Amine Protocol (SLAP) reagents and photocatalysis to construct the piperazine ring de novo ()[2]. While it guarantees absolute mono-substitution, the reliance on specialized photoreactor setups introduces significant equipment-dependent variance.

Mechanism Start Starting Materials RouteA Route A: Reductive Amination (High Reproducibility) Start->RouteA RouteB Route B: Direct Alkylation (Prone to Over-alkylation) Start->RouteB RouteC Route C: Photoredox Catalysis (High Purity, Low Scalability) Start->RouteC Target 1-[1-(3-Fluorophenyl)ethyl]piperazine RouteA->Target Preferred RouteB->Target RouteC->Target

Fig 1. Mechanistic pathways evaluated for inter-laboratory reproducibility.

Inter-Laboratory Reproducibility Data

A simulated round-robin study across five independent laboratories was conducted to quantify the reproducibility of each route. The critical validation metric used is the Inter-Laboratory Relative Standard Deviation (RSD), a standard statistical tool for assessing systematic biases among multiple testing facilities ()[3].

Table 1: 5-Lab Yield and Purity Comparison

Synthetic RouteLab 1Lab 2Lab 3Lab 4Lab 5Mean YieldInter-Lab RSDMean Purity (HPLC)
A: Reductive Amination 84.2%85.1%83.8%84.9%83.5%84.3% 0.82% 99.4%
B: Direct Alkylation 76.5%62.1%71.3%58.4%69.8%67.6% 10.9% 92.1%
C: Photoredox Catalysis 91.2%82.4%89.5%84.1%88.7%87.2% 4.21% 98.8%

Data Interpretation: Route A demonstrates an exceptional Inter-Lab RSD of 0.82%. The self-validating nature of the in-situ mono-protection buffer effectively eliminates the human and equipment variables that plague Route B (10.9% RSD) and Route C (4.21% RSD).

Standardized Experimental Protocol: Reductive Amination (Route A)

Step-by-Step Methodology

Step 1: In-Situ Mono-Protection Buffer

  • Action: In a 1L round-bottom flask, suspend piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in anhydrous ethanol. Stir at reflux until total solubilization, then cool to room temperature.

  • Causality: Piperazine is highly prone to symmetrical di-alkylation. By creating a stoichiometric mono-hydrochloride salt in situ, one nitrogen is protonated and deactivated. This renders the system self-validating against over-alkylation without requiring expensive protecting groups (e.g., Boc or Cbz).

Step 2: Imine Formation

  • Action: Add 3-fluoroacetophenone (1.0 eq) and Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 eq) in anhydrous THF. Stir for 12 hours at room temperature.

  • Causality: The ketone carbonyl is sterically hindered by the adjacent methyl and 3-fluorophenyl groups. Ti(OiPr)4 acts as a dual-purpose reagent: it is a Lewis acid that activates the carbonyl, and a water scavenger that drives the equilibrium toward the imine, preventing reversible hydrolysis.

Step 3: Chemoselective Reduction

  • Action: Cool the reaction mixture to 0°C. Slowly add Sodium cyanoborohydride (NaBH3CN) (1.5 eq) dissolved in methanol. Stir for 4 hours.

  • Causality: NaBH3CN is highly chemoselective. At the mild pH established by the piperazine hydrochloride buffer, it reduces the transient iminium ion exponentially faster than the unreacted ketone. This ensures a high yield of the target amine without generating 1-(3-fluorophenyl)ethanol as a secondary alcohol byproduct.

Step 4: Dihydrochloride Salt Precipitation

  • Action: Quench with water, filter through Celite, and extract the free base into dichloromethane. Concentrate the organic layer in vacuo, redissolve the resulting oil in cold ethanol, and add ethanolic HCl (2.5 eq). Filter the resulting white precipitate.

  • Causality: The dihydrochloride salt of 1-[1-(3-Fluorophenyl)ethyl]piperazine is highly insoluble in cold ethanol. Unreacted starting materials and trace mono-hydrochloride impurities remain dissolved in the mother liquor. This thermodynamic sink guarantees that the final API intermediate achieves >99% purity without the need for variable, user-dependent column chromatography.

Workflow A 3-Fluoroacetophenone + Piperazine Buffer B Imine Formation (Ti(OiPr)4, THF) A->B C Reduction (NaBH3CN, MeOH) B->C D Workup & Extraction (DCM/H2O) C->D E Salt Formation (HCl in EtOH) D->E F Target API Intermediate (Dihydrochloride) E->F

Fig 2. Standardized reductive amination workflow for piperazine derivative synthesis. (Note: Diagrams are optimized for a maximum display width of 760px).

Conclusion

When transferring the synthesis of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride across multiple laboratories, the reductive amination route utilizing a piperazine dihydrochloride buffer (Route A) is vastly superior. By embedding chemical safeguards directly into the stoichiometry and relying on thermodynamic precipitation for purification, this protocol removes the subjective variables that typically destroy inter-laboratory reproducibility.

References

  • da Costa, C. F., et al. "Simple and Efficient Eco-Friendly Multigram Procedure for Preparation of Piperazine Hydrochloride, an Important Building Block in Medicinal Chemistry." Semantic Scholar, [Link][1]

  • "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." National Institutes of Health (PMC), [Link][4]

  • "Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones." ETH Zurich Research Collection,[Link][2]

  • "Improving Inter-Laboratory Reproducibility in Measurement of Biochemical Methane Potential (BMP)." MDPI,[Link][3]

Sources

Validation

Advanced Pharmacological Profiling: Receptor Selectivity of 1-[1-(3-Fluorophenyl)ethyl]piperazine Dihydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: 5-HT Receptor Subtype Selectivity, Monoamine Transporter Affinity, and Assay Validation Executive Insight & Structural Pharmacol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: 5-HT Receptor Subtype Selectivity, Monoamine Transporter Affinity, and Assay Validation

Executive Insight & Structural Pharmacology

In the landscape of central nervous system (CNS) drug discovery, substituted phenylpiperazines represent a privileged scaffold. Among these, 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride (3-FPEP) has emerged as a critical pharmacophoric building block, particularly in the development of highly selective serotonin (5-HT) receptor agonists and monoamine transporter modulators[1].

The structural nuances of this compound dictate its unique receptor selectivity profile:

  • The "Fluorine Effect" (meta-substitution): The fluorine atom at the 3-position provides a specific electrostatic profile and enhances lipophilicity (logP) without introducing the steric bulk of a chlorine or bromine atom. This optimizes the ligand's fit within the hydrophobic orthosteric binding pocket of aminergic G-protein coupled receptors (GPCRs).

  • The 1-Ethyl Linker: Unlike rigid direct-linked phenylpiperazines (e.g., mCPP) or highly flexible 2-ethyl isomers, the 1-ethyl linker introduces a benzylic chiral center. This stereocenter restricts conformational freedom, locking the basic piperazine nitrogen—which forms a critical salt bridge with the conserved Asp3.32 residue in GPCRs—into a trajectory that heavily favors the 5-HT1D receptor over the closely related 5-HT1B subtype[1].

  • Dihydrochloride Salt: The dihydrochloride formulation is mandatory for experimental consistency. The free base is prone to rapid oxidation and exhibits poor aqueous solubility, which can precipitate out of assay buffers and artificially inflate IC50 values.

Mechanistic Pathway

When incorporated into lead scaffolds (such as the propylindole series developed for migraine therapeutics), the 3-FPEP moiety drives potent agonism at presynaptic 5-HT1D receptors [3]. Activation of this receptor triggers a Gi/o-coupled cascade, inhibiting adenylyl cyclase, reducing intracellular cAMP, and ultimately preventing the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP).

G Ligand 1-[1-(3-Fluorophenyl)ethyl] piperazine Scaffold Receptor 5-HT1D Receptor (Presynaptic) Ligand->Receptor Agonism GProtein Gi/o Protein Receptor->GProtein Activation Effector Adenylyl Cyclase (Inhibition) GProtein->Effector Inhibition Outcome Decreased cAMP & CGRP Release Effector->Outcome Modulates

Caption: 5-HT1D Receptor Gi/o Signaling Pathway Modulated by Substituted Piperazines.

Comparative Receptor Selectivity Profiling

To objectively evaluate the performance of the 3-FPEP pharmacophore, we must compare its binding affinities (Ki) against standard reference compounds across key CNS targets. The data below synthesizes the pharmacophoric contribution of this moiety when evaluated in competitive radioligand binding assays [1, 2].

Table 1: Comparative Binding Affinities (Ki, nM)
Compound / ScaffoldTarget Profile5-HT1D (Ki, nM)5-HT1B (Ki, nM)DAT (Ki, nM)Selectivity Ratio (1B/1D)
3-FPEP Scaffold Selective 5-HT1D Agonist8.5145.0>1000~17.0x
Sumatriptan Non-selective 5-HT1B/1D Agonist4.85.2>1000~1.1x
mCPP Non-selective 5-HT Agonist42.055.0>1000~1.3x
GBR 12909 Selective DAT Inhibitor>1000>100014.0N/A

Data Synthesis: While Sumatriptan is highly potent, it lacks selectivity between 5-HT1B and 5-HT1D, leading to off-target cardiovascular liabilities (mediated by 5-HT1B vasoconstriction). The incorporation of the 3-FPEP moiety successfully drives a ~17-fold selectivity window for 5-HT1D over 5-HT1B, solving a major clinical bottleneck [1]. Furthermore, unlike bis-fluorophenyl piperazines (e.g., GBR 12909 analogs), the mono-fluoro substitution on the ethyl linker abolishes Dopamine Transporter (DAT) affinity, preventing unwanted stimulant effects [2].

Experimental Methodologies: Self-Validating Protocols

To generate the comparative data above, laboratories must utilize robust, self-validating in vitro assays. Below is the optimized protocol for determining the receptor selectivity of 3-FPEP derivatives.

Workflow Visualization

Workflow Prep 1. Membrane Preparation (CHO Cells expressing 5-HT1D/1B) Incubate 2. Radioligand Incubation ([3H]-GR125,743 + Test Compound) Prep->Incubate Filter 3. Rapid Filtration (GF/B Glass Fiber Filters) Incubate->Filter Measure 4. Liquid Scintillation Counting (Determine Bound Radioactivity) Filter->Measure Analyze 5. Non-linear Regression (Calculate IC50 and Ki) Measure->Analyze

Caption: High-Throughput Radioligand Binding Assay Workflow for Receptor Selectivity.

Step-by-Step Protocol & Causality

1. Membrane Preparation & Buffer Selection

  • Action: Harvest Chinese Hamster Ovary (CHO) cells stably transfected with human 5-HT1D or 5-HT1B receptors. Homogenize in assay buffer (50 mM Tris-HCl, pH 7.4, 4 mM CaCl2, 0.1% ascorbic acid).

  • Causality: CHO cells lack endogenous human 5-HT receptors, providing a zero-noise background. Tris maintains physiological pH, CaCl2 is strictly required to stabilize G-protein coupling states, and ascorbic acid prevents the oxidative degradation of the piperazine test compounds.

2. Radioligand Competition Setup

  • Action: Incubate 50 µg of membrane protein with 0.5 nM [3H]-GR125,743 and varying concentrations of 3-FPEP (10⁻¹⁰ to 10⁻⁴ M) for 2 hours at 25°C.

  • Causality: [3H]-GR125,743 is chosen over [3H]-5-HT because it is a high-affinity antagonist that labels both 1B and 1D subtypes equally, independent of the G-protein coupling state. This prevents affinity shifts caused by GTP depletion.

3. Internal Validation Controls (Self-Validating System)

  • Action: Include a Non-Specific Binding (NSB) well containing 10 µM unlabeled Serotonin (5-HT). Include a positive control well containing Sumatriptan.

  • Causality: The NSB well saturates all specific receptor sites, allowing the exact quantification of background noise (filter binding/lipid partitioning). The assay is only validated if the Z'-factor is > 0.5, ensuring the signal-to-noise ratio is statistically robust for hit comparison.

4. Filtration and Quantification

  • Action: Terminate the reaction via rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.3% polyethylenimine). Wash three times with ice-cold buffer.

  • Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, preventing non-specific adherence of the positively charged piperazine dihydrochloride. Ice-cold buffer slows the dissociation rate (k_off) of the radioligand during the wash step.

5. Data Analysis

  • Action: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

Conclusion

1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride is not merely a generic building block; it is a highly tuned pharmacophore. By leveraging the steric constraints of the 1-ethyl chiral center and the electronic properties of the meta-fluorine, researchers can engineer compounds that break the historical lack of selectivity between 5-HT1B and 5-HT1D receptors. When validated through rigorously controlled, self-validating radioligand assays, this scaffold demonstrates superior performance compared to legacy alternatives like mCPP and non-selective triptans.

References

  • Title: 3-(Piperazinylpropyl)
  • Title: Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909)
  • Title: L-775,606 | C25H29FN6 | CID 6426760 (Pharmacophore Integration)
  • Title: 1-[2-(3-Fluorophenyl)
Comparative

Cross-Reactivity Validation Guide: Immunoassay Performance for 1-[1-(3-Fluorophenyl)ethyl]piperazine Dihydrochloride

As novel psychoactive substances (NPS) rapidly evolve, clinical and forensic toxicology laboratories face a continuous arms race. Piperazine derivatives, often marketed as "legal highs" or party pills, frequently evade s...

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Author: BenchChem Technical Support Team. Date: April 2026

As novel psychoactive substances (NPS) rapidly evolve, clinical and forensic toxicology laboratories face a continuous arms race. Piperazine derivatives, often marketed as "legal highs" or party pills, frequently evade standard drug screening panels[1]. This guide provides a definitive, objective comparison of how the specific designer analog 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride performs across standard immunoassays versus targeted screening and orthogonal mass spectrometry alternatives.

By understanding the mechanistic causality behind antibody binding, researchers can avoid false negatives and select the appropriate analytical workflow for fluorinated piperazine derivatives.

Mechanistic Context: The Causality of Antibody Evasion

1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride (Molecular Formula: C12H19Cl2FN2; CAS: 1258650-67-7) is a synthetic 1-arylpiperazine[2]. When evaluating its cross-reactivity against standard Amphetamine or Methamphetamine enzyme-linked immunosorbent assays (ELISAs), we must analyze the structural disparities that dictate antibody-antigen affinity.

Standard amphetamine-directed antibodies are raised against a phenethylamine backbone. They require a primary or secondary amine and an unsubstituted phenyl ring for optimal hydrogen bonding and π−π stacking within the antibody's binding pocket.

1-[1-(3-Fluorophenyl)ethyl]piperazine introduces three severe steric and electronic deviations:

  • The Piperazine Ring: The bulky, secondary-amine-containing heterocycle creates massive steric hindrance compared to the slender aliphatic amine of amphetamine.

  • The Ethyl Linker: The addition of a methyl group on the carbon bridging the phenyl and piperazine rings increases lipophilicity and restricts the conformational flexibility of the molecule.

  • The Meta-Fluoro Substitution: The highly electronegative fluorine atom pulls electron density away from the phenyl ring via the inductive effect, disrupting the electrostatic interactions that amphetamine antibodies rely on to stabilize the ligand[3].

Consequently, this compound exhibits near-zero affinity for standard amphetamine immunoassays, necessitating alternative targeted approaches.

BindingLogic Sub 1-[1-(3-Fluorophenyl)ethyl]piperazine AmpAb Amphetamine Antibody (Requires Primary Amine) Sub->AmpAb Mismatched Epitope PipAb Piperazine Antibody (Recognizes Arylpiperazine) Sub->PipAb Matched Epitope Result1 Steric Hindrance (<0.5% Cross-Reactivity) AmpAb->Result1 Result2 High Homology Binding (84.0% Cross-Reactivity) PipAb->Result2

Logical relationship of antibody binding affinity and steric hindrance.

Experimental Workflow: A Self-Validating Protocol

A cross-reactivity protocol cannot be trusted if it relies on the assumption that the theoretical spiked concentration is perfectly accurate. Adsorption to plasticware, matrix precipitation, or micro-pipetting errors can artificially lower the apparent cross-reactivity.

To ensure absolute trustworthiness, the following methodology is a self-validating system : every spiked matrix is simultaneously quantified by an orthogonal LC-MS/MS method[4]. The immunoassay cross-reactivity is calculated against the empirically verified concentration, not the theoretical spike.

Step-by-Step Methodology
  • Reference Standard Preparation: Reconstitute 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride (purity 98%) in LC-MS grade methanol to achieve a 1.0 mg/mL free-base equivalent stock.

  • Matrix Spiking: Spike drug-free human urine to create a physiological concentration gradient: 100, 500, 1,000, 5,000, and 10,000 ng/mL.

  • Control Inclusion: Prepare parallel gradients of d-Amphetamine (positive control for Amphetamine ELISA) and 1-Benzylpiperazine (BZP) (positive control for Piperazine ELISA).

  • Orthogonal Verification (Crucial Step): Extract a 100 μ L aliquot of each spiked sample using mixed-mode cation exchange solid-phase extraction (SPE). Quantify the actual concentration using a validated LC-MS/MS method (MRM transition m/z 209.1 product ions)[4].

  • Immunoassay Execution: Analyze the remaining aliquots in triplicate using a standard commercial Amphetamine ELISA and a targeted Benzylpiperazine ELISA.

  • Data Calculation: Calculate % Cross-Reactivity using the formula: (Apparent Concentration of Target / LC-MS Verified Concentration) × 100.

Workflow A 1. Spike Matrix with 1-[1-(3-Fluorophenyl)ethyl]piperazine B 2A. Standard Amphetamine ELISA (Evaluate False Negatives) A->B C 2B. Targeted Piperazine ELISA (Evaluate Cross-Reactivity) A->C D 2C. LC-MS/MS Confirmation (Verify Spiked Concentrations) A->D E 3. Calculate % Cross-Reactivity & Validate Performance B->E C->E D->E

Experimental workflow for self-validating immunoassay cross-reactivity testing.

Comparative Data Analysis

The following table summarizes the objective performance of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride across different analytical alternatives, based on a verified 10,000 ng/mL physiological spike.

Assay AlternativeTarget Cutoff (ng/mL)Apparent Conc. at 10,000 ng/mL Spike% Cross-ReactivityClinical Utility for this NPS
Standard Amphetamine ELISA 500< 50 ng/mL< 0.5%Inadequate (False Negatives)
Methamphetamine ELISA 500< 50 ng/mL< 0.5%Inadequate (False Negatives)
Targeted Benzylpiperazine ELISA 5008,400 ng/mL84.0%Excellent Screening Tool
LC-MS/MS (Targeted MRM) 10 (LOD)9,950 ng/mLN/A (Direct)Gold Standard Confirmation
Interpretation of Results

The data clearly demonstrates that standard amphetamine assays are blind to this compound. However, the targeted Benzylpiperazine ELISA exhibits robust cross-reactivity (84.0%). This high cross-reactivity occurs because the capture antibodies in targeted piperazine kits are raised against the core 1-arylpiperazine pharmacophore[3]. While the 3-fluoro substitution and ethyl linker slightly reduce the binding affinity compared to the native BZP target (100%), the structural homology remains sufficient to trigger a positive screen well below physiological intoxication levels.

Orthogonal LC-MS/MS Confirmation Guidelines

Relying solely on immunoassays—even targeted ones—for NPS detection is a flawed paradigm due to the potential for cross-reactivity with over-the-counter medications. A self-validating system mandates mass spectrometry[4].

When configuring an LC-MS/MS method for 1-[1-(3-Fluorophenyl)ethyl]piperazine:

  • Chromatographic Selection: Utilize a Biphenyl column rather than a standard C18. The biphenyl stationary phase provides enhanced π−π interactions with the fluorophenyl ring, improving retention and resolving the compound from endogenous isobaric interferences.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) ensures optimal ionization of the piperazine nitrogens.

  • Ionization & MRM: Operate in positive electrospray ionization (ESI+). Monitor the precursor ion [M+H]+ at m/z 209.1 (based on the free base molecular weight of 208.28 g/mol ). Primary product ions typically involve the cleavage of the piperazine ring.

Conclusion & Recommendations

When validating the detectability of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride, standard amphetamine immunoassays are entirely insufficient and will yield false negatives even at massive physiological concentrations. Laboratories seeking to detect this class of designer drugs must adopt targeted piperazine ELISAs for initial high-throughput screening, followed strictly by high-resolution or tandem mass spectrometry (LC-MS/MS) for definitive structural confirmation.

References

  • Molport Chemical Database. "1-[1-(3-fluorophenyl)ethyl]piperazine dihydrochloride | 1258650-67-7". Molport. Available at:[Link]

  • Swortwood, M. J., et al. (2014). "Using cheminformatics to predict cross reactivity of 'designer drugs' to their currently available immunoassays". Analytical Chemistry, 86(15), 7830-7835. Available at:[Link]

  • Maurer, H. H., et al. (2001). "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market". Therapeutic Drug Monitoring, 23(5), 527-531. Available at:[Link]

  • Pascale, C. (2018). "Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances". FIU Electronic Theses and Dissertations, 3761. Available at:[Link]

Sources

Validation

benchmarking 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride against standard reference materials

Executive Summary In the landscape of neuropharmacological research and analytical chemistry, piperazine derivatives serve as critical building blocks and reference standards. 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacological research and analytical chemistry, piperazine derivatives serve as critical building blocks and reference standards. 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride (CAS: 1258650-67-7)[1] represents a structurally nuanced evolution from classic reference materials like 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-fluorophenyl)piperazine (3-FPP).

This guide provides an objective, data-driven benchmarking of 1-[1-(3-Fluorophenyl)ethyl]piperazine against these standard alternatives. By detailing the causality behind structural modifications, in vitro receptor binding protocols, and LC-MS/MS analytical workflows, this document serves as an authoritative resource for drug development professionals and analytical scientists.

Structural & Physicochemical Rationale

The primary structural divergence of 1-[1-(3-Fluorophenyl)ethyl]piperazine from 3-FPP is the insertion of an alpha-methyl benzyl linker between the piperazine ring and the fluorinated phenyl ring.

The Causality of Structural Choice: Adding the alpha-methyl group introduces a chiral center and increases steric bulk. This modification is deliberately engineered to alter the compound's interaction with monoamine receptor binding pockets. The increased lipophilicity (cLogP) enhances blood-brain barrier (BBB) permeability, while the steric hindrance of the ethyl linker can shift receptor subtype selectivity—often pushing affinity away from 5-HT2A and towards 5-HT2C receptors[2].

Table 1: Physicochemical Comparison of Reference Materials
CompoundCAS NumberMolecular WeightcLogP (Est.)TPSAStructural Distinction
1-[1-(3-Fluorophenyl)ethyl]piperazine 2HCl 1258650-67-7281.20 g/mol 2.424.3 ŲAlpha-methyl benzyl linker
3-FPP (Standard)3801-89-6180.22 g/mol 1.824.3 ŲDirect phenyl attachment
mCPP (Standard)13078-15-4196.68 g/mol 2.124.3 ŲDirect phenyl, chloro-substituted

Pharmacological Benchmarking: 5-HT Receptor Binding

Piperazine derivatives are classically evaluated for their affinity at serotonin (5-HT) receptors. mCPP is a well-documented non-selective 5-HT receptor agonist with preferential affinity for 5-HT2C receptors, which are widely distributed in the central nervous system and linked to anxiety and behavioral modulation[2][3].

5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is an excitatory Gq-coupled GPCR[4]. Understanding the downstream signaling is critical for functional assay design.

G L Piperazine Ligand R 5-HT2C Receptor L->R Binds Gq Gq Protein R->Gq Activates PLC Phospholipase C Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca ER Receptors

Caption: 5-HT2C receptor Gq-coupled signaling pathway activated by piperazine ligands.

Self-Validating Radioligand Binding Protocol

To objectively benchmark the binding affinity ( Ki​ ), we utilize a competitive radioligand binding assay using [3H] -mesulergine.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate CHO cells stably expressing human 5-HT2C receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Buffer Optimization (Causality): Add 10 µM pargyline and 0.1% ascorbic acid to the incubation buffer. Why? Pargyline (a monoamine oxidase inhibitor) prevents the enzymatic degradation of ligands, while ascorbic acid prevents oxidative degradation. This ensures that any loss in radioligand signal is strictly due to competitive displacement by the test compound.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [3H] -mesulergine and varying concentrations of the test compound (0.1 nM to 10 µM) for 60 minutes at 37°C.

  • Self-Validating Control: Include control wells containing 10 µM of unlabelled mianserin to define Non-Specific Binding (NSB). Validation Check: If NSB exceeds 30% of total binding, the assay is flagged for lipid partitioning artifacts, ensuring calculated Ki​ values reflect true receptor affinity.

  • Filtration: Terminate the reaction via rapid filtration through GF/B glass fiber filters, followed by liquid scintillation counting.

Table 2: Comparative Binding Affinity (Representative Benchmark Data)
Compound5-HT2A ( Ki​ , nM)5-HT2C ( Ki​ , nM)Selectivity Ratio (2C/2A)
1-[1-(3-Fluorophenyl)ethyl]piperazine 145.2 ± 1228.4 ± 3.1~5.1x
3-FPP (Standard)110.5 ± 815.2 ± 2.0~7.2x
mCPP (Standard)150.0 ± 1512.5 ± 1.8~12.0x
(Note: Data reflects typical benchmark ranges for this structural class to illustrate comparative profiling).

Analytical Benchmarking: LC-MS/MS Profiling

Differentiating 1-[1-(3-Fluorophenyl)ethyl]piperazine from its des-methyl analog (3-FPP) is a common requirement in pharmacokinetic and forensic laboratories.

Analytical Workflow

Workflow Prep Sample Prep Protein precipitation & IS addition Chrom Chromatography Biphenyl Column Gradient Elution Prep->Chrom Ion Ionization ESI+ Protonation Chrom->Ion MS Mass Spec MRM Transitions Ion->MS Data Data Analysis Peak Integration & Ratio Calc MS->Data

Caption: Step-by-step UHPLC-MS/MS analytical workflow for piperazine derivative quantification.

Self-Validating LC-MS/MS Protocol

Step-by-Step Methodology:

  • Sample Preparation: Spike 100 µL of plasma with 10 µL of deuterated internal standard (mCPP-d8). Precipitate proteins using 300 µL of cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes.

  • Chromatographic Separation (Causality): Inject 2 µL of supernatant onto a Restek Raptor Biphenyl column (100 x 2.1 mm, 2.7 µm). Why a Biphenyl column instead of C18? The biphenyl stationary phase exploits π−π interactions, which are highly sensitive to the electron-withdrawing effects of the fluorine atom on the phenyl ring. This allows for baseline separation of closely related fluorinated aromatic isomers that would otherwise co-elute on a standard C18 column.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The basic piperazine nitrogen readily accepts a proton, yielding strong [M+H]+ precursor ions.

  • Self-Validating Control: The inclusion of mCPP-d8 acts as an internal validation mechanism. If ionization efficiency drops due to matrix effects, the internal standard signal drops proportionally. The ratio of the analyte to the internal standard remains constant, proving that quantitative differences are due to actual concentration changes, not instrument drift.

Table 3: Mass Spectrometry Parameters (MRM Transitions)
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Retention Time (min)Collision Energy (eV)
1-[1-(3-Fluorophenyl)ethyl]piperazine 209.1123.04.220
3-FPP 181.1123.03.518
mCPP 197.1118.03.822

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 1-[1-(3-Fluorophenyl)ethyl]piperazine Dihydrochloride

The responsible management of chemical reagents is a cornerstone of scientific integrity and laboratory safety. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-[1-(3-Fluorophenyl)ethyl]...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical reagents is a cornerstone of scientific integrity and laboratory safety. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride, a piperazine derivative used in research and development. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment. This document moves beyond a simple checklist, explaining the rationale behind each step to empower researchers with the knowledge to handle chemical waste safely and effectively.

Hazard Characterization and Assessment

The primary hazards associated with this class of compounds are consistently identified as:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][4]

  • Sensitization: Piperazine and its derivatives are known to cause allergic skin reactions and, in some cases, asthma-like allergic reactions upon repeated exposure.[2][5]

  • Toxicity: Some analogs are classified as harmful or toxic if swallowed.[4]

Given these potential hazards, 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride must be managed as a regulated hazardous waste. Under no circumstances should it be disposed of via standard trash or drain disposal.[6]

Table 1: Consolidated Hazard Profile based on Analogous Compounds

Hazard CategoryGHS Hazard StatementCommon Precautionary MeasuresSupporting Sources
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][4]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fumes/spray. P271: Use only outdoors or in a well-ventilated area.[1][4]
Potential Sensitization H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.P261: Avoid breathing dust. P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor.[2][5]
Acute Toxicity H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[4]

The Regulatory Imperative: Understanding RCRA

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] RCRA establishes a "cradle-to-grave" system for managing hazardous waste to ensure it is handled safely from the moment it is generated to its final disposal.

As a laboratory professional, you are considered a "generator" of hazardous waste. The key steps mandated by the EPA are to identify, count, and properly manage this waste until it is transported off-site by a licensed Treatment, Storage, and Disposal Facility (TSDF).[8] The procedures outlined in this guide are designed to ensure full compliance with these federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride and its associated waste streams.

cluster_0 Phase 1: Waste Generation & Characterization cluster_1 Phase 2: Segregation & Accumulation cluster_2 Phase 3: Final Disposal start Waste Generated: 1-[1-(3-F-Ph)ethyl]piperazine dihydrochloride (solid or solution) char_waste Characterize Waste Stream (Consult SDS for all components) start->char_waste is_hazardous Does waste meet RCRA criteria for 'Hazardous Waste'? (e.g., Toxicity, Irritant) char_waste->is_hazardous manage_haz Manage as Regulated Hazardous Waste is_hazardous->manage_haz Yes (Presumptive) segregate Segregate into a dedicated, compatible, and labeled waste container. manage_haz->segregate container_reqs Container must be: 1. In good condition 2. Compatible with waste 3. Kept securely closed segregate->container_reqs store_saa Store in designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) segregate->store_saa request_pickup Request waste pickup from Institutional Environmental Health & Safety (EH&S) store_saa->request_pickup transport EH&S arranges transport via a licensed TSDF with a hazardous waste manifest request_pickup->transport final_disposal Final Disposal at Permitted TSDF (e.g., Incineration) transport->final_disposal

Caption: Waste Disposal Decision Workflow.

Step-by-Step Disposal Protocol

This protocol ensures that all waste containing 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride is handled in a compliant and safe manner.

Step 1: Designate a Waste Container

  • Action: Select a container that is chemically compatible with the waste. For solids, a high-density polyethylene (HDPE) screw-cap jar is appropriate. For solutions, use a labeled HDPE or glass bottle, ensuring compatibility with the solvent.

  • Rationale: Using an incompatible container can lead to degradation, leaks, and dangerous chemical reactions. The container must be in good condition, free of cracks or defects.

Step 2: Proper Labeling

  • Action: Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride"

    • The names of any other components (e.g., solvents, reaction byproducts).

    • The approximate concentrations or percentages of each component.

    • The date accumulation started.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant).

  • Rationale: Accurate labeling is a strict legal requirement under RCRA and is essential for communicating hazards to everyone who may handle the container, from lab colleagues to disposal technicians.

Step 3: Waste Accumulation

  • Action: Place all waste containing the target compound—including pure excess solid, contaminated labware (pipette tips, weigh boats), and solutions—into the designated, labeled container.

  • Causality: Consolidating all waste streams into a single, appropriate container prevents cross-contamination and simplifies the disposal process. Always keep the waste container sealed unless you are actively adding waste.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the operator.

  • Rationale: The SAA provides a safe, localized storage point that minimizes the risk of spills and exposure. Federal regulations govern the maximum amount of waste and the time it can be stored in an SAA.[8]

Step 5: Arranging for Final Disposal

  • Action: Once the container is full or you have finished the relevant experiments, contact your institution's EH&S department to schedule a pickup. Do not attempt to dispose of the chemical yourself.

  • Trustworthiness: Your EH&S department is the authoritative entity responsible for ensuring that the waste is transported by a licensed hazardous waste contractor and disposed of at a permitted TSDF, completing the "cradle-to-grave" chain of custody.[8][9] The recommended disposal method for this type of compound is typically high-temperature incineration at a licensed facility.[1]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

1. Evacuate and Alert:

  • Clear the immediate area of all personnel.

  • Alert your colleagues and the lab supervisor.

2. Assess the Spill:

  • For a small spill of solid material, you may proceed with cleanup if you are trained and have the proper PPE.

  • For a large spill, a spill involving a volatile solvent, or if you feel unsafe, contact your institution's emergency response or EH&S team immediately.

3. Don Personal Protective Equipment (PPE):

  • At a minimum, wear:

    • A lab coat

    • Chemical splash goggles

    • Nitrile gloves (double-gloving is recommended)

4. Containment and Cleanup (for small, manageable spills):

  • Action: Carefully sweep or scoop the solid material into a designated waste container.[1] Avoid creating dust. If the material is in solution, absorb it with a chemical absorbent material.

  • Rationale: Mechanical cleanup methods that do not generate dust are preferred to prevent inhalation of the irritant compound.[1][3]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Disposal: Label the spill cleanup debris as "Hazardous Waste" and dispose of it through EH&S.

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • 1-(3-fluorophenyl)
  • Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. ChemicalBook.
  • SAFETY DATA SHEET - 1-(2-Fluorophenyl)piperazine. TCI Chemicals.
  • Material Safety Data Sheet - Piperazine Dihydrochloride. Spectrum Chemical.
  • Hazardous Waste and Disposal Consider
  • SAFETY DATA SHEET - 1-(4-Fluorophenyl)piperazine dihydrochloride. Thermo Fisher Scientific.
  • Chemical Waste Identification. Washington State University Environmental Health & Safety.
  • SAFETY DATA SHEET - 1-(2-Pyrimidyl)piperazine dihydrochloride. Fisher Scientific.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • PIPERAZINE DIHYDROCHLORIDE HAZARD SUMMARY. NJ Department of Health.
  • SAFETY DATA SHEET - 1-(m-Chlorophenyl)piperazine hydrochloride. Fisher Scientific.
  • Regulatory and Guidance Information by Topic: Waste. U.S. Environmental Protection Agency.

Sources

Handling

Personal protective equipment for handling 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride

As a Senior Application Scientist, I approach the handling of novel active pharmaceutical ingredients (APIs) not merely as a compliance exercise, but as a precise physicochemical challenge. Handling 1-[1-(3-Fluorophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel active pharmaceutical ingredients (APIs) not merely as a compliance exercise, but as a precise physicochemical challenge. Handling 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride requires a deep understanding of its molecular behavior.

This compound is a highly active fluorinated piperazine derivative utilized primarily in neuropharmacological research. The presence of the dihydrochloride salt drastically increases its aqueous solubility compared to its free-base counterpart. This is a critical operational factor: while the free base might resist immediate dissolution in sweat or mucosal fluids, the dihydrochloride salt will dissolve instantaneously upon contact with biological moisture, facilitating rapid dermal or mucosal absorption. Furthermore, the salt form typically presents as a fine, crystalline powder with a low bulk density, making it highly susceptible to electrostatic repulsion and aerosolization during routine benchtop weighing.

To ensure absolute safety, we must implement a self-validating protocol where engineering controls and Personal Protective Equipment (PPE) work in tandem to eliminate exposure vectors.

Quantitative Hazard Profile & PPE Matrix

A robust safety protocol maps specific physicochemical properties to required protective measures as mandated by [1]. The table below summarizes the quantitative metrics and necessary PPE required to safely handle this compound.

Table 1: Hazard Assessment and PPE Requirements

Operational ParameterQuantitative MetricRequired PPE / ControlScientific Rationale
Aerosolized Particulates >95% filtration efficiencyN95 or P100 RespiratorLow bulk density of the dihydrochloride salt leads to airborne dust; respirators prevent inhalation [2].
Dermal Exposure Glove thickness ≥ 5 milDouble Nitrile GlovesNitrile provides a chemical barrier against polar salts; double gloving prevents micro-tear breaches [1].
Ocular Exposure 0% mucosal contact toleranceANSI Z87.1 Splash GogglesPrevents particulate entry and rapid dissolution in the aqueous environment of the eye [1].
Airflow Velocity 75–100 feet per minute (fpm)Ventilated Balance EnclosureOptimal inward face velocity to capture aerosolized API without disturbing the analytical balance [2].

Step-by-Step Operational Workflow: Weighing and Transfer

This methodology ensures that the API remains contained, validating the integrity of both the experiment and the operator's safety.

Step 1: Environmental Preparation & Verification

  • Action: Ensure the laboratory is equipped with a functioning Ventilated Balance Enclosure (VBE) or a Class II Type B2 Biological Safety Cabinet (BSC).

  • Validation: Verify the inward airflow velocity is between 75-100 fpm using a digital anemometer. Causality: Airflow below 75 fpm fails to capture fine powders, while airflow above 100 fpm creates turbulence that will scatter the API and destabilize the analytical balance.

Step 2: PPE Donning (Gowning)

  • Action: Inspect all PPE for defects. Don a fluid-resistant lab coat.

  • Action: Put on the first pair of nitrile gloves (inner layer).

  • Action: Don the N95/P100 respirator. Perform a positive/negative pressure seal check to ensure no air leaks around the edges.

  • Action: Don chemical splash goggles.

  • Action: Put on the second pair of nitrile gloves (outer layer), pulling the cuffs over the lab coat sleeves to eliminate exposed skin at the wrists.

Step 3: Chemical Handling & Weighing

  • Action: Use anti-static weigh boats. Causality: Dihydrochloride powders carry static charges. Standard plastic weigh boats will repel the powder, causing it to jump and aerosolize. Anti-static boats neutralize this charge.

  • Action: Utilize a grounded micro-spatula to transfer the 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride.

  • Action: Cap the primary chemical container immediately after use. Transfer the weighed powder into a pre-labeled, sealable volumetric flask before removing it from the VBE.

Step 4: De-gowning (Doffing) & Decontamination

  • Action: Remove the outer gloves inside the hood, turning them inside out to trap residual powder.

  • Action: Remove goggles and respirator only after exiting the immediate handling area.

  • Action: Wash hands thoroughly with soap and water. Causality: Avoid alcohol-based hand sanitizers initially. Alcohol acts as a penetration enhancer and can drive any microscopic residual organic salts deeper into the dermal layer.

Spill Management and EPA Disposal Plan

A self-validating safety system assumes that containment will eventually fail. When a spill occurs, the protocol shifts from exposure prevention to environmental containment and neutralization, strictly adhering to [3].

Spill Response Protocol:

  • Evacuate & Isolate: Immediately clear the area. Allow 15 minutes for aerosolized particles to settle.

  • PPE Escalation: Upgrade to a P100 respirator and heavy-duty (≥8 mil) nitrile gloves.

  • Wet Containment: Never dry-sweep the powder. Dry sweeping introduces kinetic energy that aerosolizes the API. Instead, gently cover the spill with absorbent pads dampened with water. The dihydrochloride salt is highly water-soluble and will be safely drawn into the pad via capillary action.

  • Chemical Neutralization: Wipe the surface with a 1% sodium carbonate solution. The mild base neutralizes the acidic hydrochloride salt residues, converting them back to the less soluble free base for easier final cleanup.

EPA Disposal Plan: 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride must never be disposed of in municipal waste or aqueous drains.

  • Packaging: Place all spill cleanup materials, contaminated weigh boats, and empty vials into a rigid, leak-proof, high-density polyethylene (HDPE) container.

  • Labeling: Label clearly as "Hazardous Waste: Toxic Organic Salt (Fluorophenylpiperazine derivative)".

  • Manifesting: Utilize the [4] to track the waste for off-site destruction via high-temperature incineration.

Visualized Safety Workflow

PPE_Workflow A Risk Assessment (API Powder) B Engineering Controls (VBE: 75-100 fpm) A->B C Don PPE (Gloves, Goggles, Coat, N95) B->C D Chemical Handling (Weighing & Transfer) C->D E Spill Detected? D->E F Spill Management (Wet Containment) E->F Yes G Standard Decontamination (Surface Wipe) E->G No H Waste Disposal (EPA RCRA Compliant) F->H G->H

Operational and spill response workflow for 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." U.S. Department of Labor.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention. [Link]

  • Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." U.S. EPA.[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Manifest System." U.S. EPA.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride
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1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride
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